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  • Product: 3-Bromo-5-fluoro-2-hydrazinylpyridine
  • CAS: 1379360-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-hydrazinylpyridine in Organic Solvents

Foreword: Navigating the Unknown In the landscape of drug discovery and synthetic chemistry, we often encounter novel compounds for which comprehensive physicochemical data is not yet available. 3-Bromo-5-fluoro-2-hydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Unknown

In the landscape of drug discovery and synthetic chemistry, we often encounter novel compounds for which comprehensive physicochemical data is not yet available. 3-Bromo-5-fluoro-2-hydrazinylpyridine is one such molecule. This guide is therefore structured not as a static data sheet, but as a dynamic framework for the research scientist. It combines theoretical prediction with robust, field-proven experimental protocols to empower you to thoroughly characterize the solubility of this compound. We will dissect the molecular structure, predict its behavior based on fundamental chemical principles, and provide detailed, self-validating methodologies for empirical determination.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium. The process involves overcoming two primary energy barriers: the energy holding the solute molecules together in their crystal lattice (lattice energy) and the intermolecular forces between solvent molecules.[1][2][3][4] For dissolution to occur, the energy released from the new interactions between the solute and solvent molecules must be sufficient to compensate for these energy inputs.

The Guiding Principle: "Like Dissolves Like"

The most fundamental concept in predicting solubility is the principle of "like dissolves like".[5][6][7][8][9][10] This means that substances with similar intermolecular forces and polarity tend to be soluble in one another.[5][6][7][8][9][10] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

  • Polar Compounds: Possess permanent dipole moments due to an uneven distribution of electron density. They interact through dipole-dipole forces and, if containing O-H or N-H bonds, through the powerful force of hydrogen bonding.[11][12]

  • Nonpolar Compounds: Have no significant dipole moment and interact primarily through weaker London dispersion forces.[7][10]

Deconstructing the Solute: 3-Bromo-5-fluoro-2-hydrazinylpyridine

To predict its solubility, we must first analyze the structure of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring polar. It can also act as a hydrogen bond acceptor.

  • Hydrazinyl Group (-NHNH₂): This is a highly polar functional group. The N-H bonds make it both a strong hydrogen bond donor and acceptor.[13][14][15][16] The presence of this group is expected to significantly influence solubility in protic solvents.

  • Halogen Substituents (Bromo- and Fluoro-): Both bromine and fluorine are electronegative atoms that contribute to the overall polarity of the molecule through induction.

  • Intramolecular Interactions: The proximity of the hydrazinyl group to the pyridine nitrogen and the halogen substituents may allow for intramolecular hydrogen bonding, which can sometimes reduce solubility in external solvents by satisfying bonding potentials internally.[13]

The Spectrum of Organic Solvents

Organic solvents can be categorized based on their polarity and their ability to donate a proton (protic vs. aprotic).

Solvent ClassKey CharacteristicsExamplesPredicted Solubility of 3-Bromo-5-fluoro-2-hydrazinylpyridine
Polar Protic High polarity; contain O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[12]Methanol, Ethanol, Isopropanol, WaterHigh to Very High. The strong hydrogen bonding capability of the hydrazinyl group should lead to favorable interactions.[14][16]
Polar Aprotic High polarity; possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.[12][17]Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneModerate to High. These solvents can accept hydrogen bonds from the hydrazinyl group and will have favorable dipole-dipole interactions.
Nonpolar Low polarity; primarily interact through weak London dispersion forces.[10][17]Hexane, Toluene, Diethyl EtherLow to Very Low. The significant mismatch in polarity between the highly polar solute and nonpolar solvent will prevent effective solvation.[8][18]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide a crucial starting point, but empirical data is the gold standard. The most widely accepted and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[17][19][20] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[19][20]

The Shake-Flask Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the concentration of a saturated solution of 3-Bromo-5-fluoro-2-hydrazinylpyridine in a chosen solvent at a specific temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the resulting saturated solution is measured analytically.[17]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[17]

Step-by-Step Methodology:

  • Preparation:

    • To a series of glass vials, add a pre-weighed excess amount of 3-Bromo-5-fluoro-2-hydrazinylpyridine. "Excess" means enough solid will visibly remain after equilibrium is reached. A 5-10 fold excess over the estimated solubility is a good starting point.

    • Pipette a precise, known volume of the chosen organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a prolonged period, typically 24 to 72 hours.[17] Causality Note: This extended time is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let larger particles settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid. Causality Note: Centrifugation is a crucial step to prevent premature clogging of the filter in the next step and ensures a clear supernatant.

  • Sample Collection and Filtration:

    • Carefully draw the clear supernatant into a syringe.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe.[17]

    • Filter the supernatant into a clean, labeled analysis vial (e.g., an HPLC vial). Trustworthiness Check: The use of a fine filter is non-negotiable. It guarantees that no microscopic solid particles are carried over into the analytical sample, which would falsely inflate the measured solubility.

  • Quantification:

    • The concentration of the solute in the clear filtrate is determined using a suitable, pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and accuracy.[17]

    • Prepare a calibration curve using standard solutions of 3-Bromo-5-fluoro-2-hydrazinylpyridine of known concentrations.

    • Analyze the filtered sample and determine its concentration by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

High-Throughput Screening with Nephelometry

For earlier stages of drug development where rapid screening is prioritized over absolute thermodynamic accuracy, laser nephelometry offers a powerful alternative.[21][22]

Core Principle: Nephelometry measures the intensity of light scattered by suspended particles in a solution.[23][24] By preparing serial dilutions of a compound, the point at which the compound precipitates (or redissolves) can be detected as a sharp change in light scattering, providing a measure of its kinetic solubility.[25]

Nephelometry_Workflow Start High-concentration stock in DMSO Dilute Prepare serial dilutions in aqueous buffer or solvent Start->Dilute Measure Measure light scattering (nephelometer) for each dilution Dilute->Measure Analyze Identify concentration at which precipitation occurs (sharp increase in scattering) Measure->Analyze Result Kinetic Solubility Value Analyze->Result

Caption: A simplified workflow for kinetic solubility screening using nephelometry.

This method is particularly well-suited for automation and can rapidly rank compounds, but it's important to note that it measures kinetic solubility, which can sometimes differ from the true thermodynamic solubility obtained via the shake-flask method.[22]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[26]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[26][27]

  • Exposure: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[29] If swallowed, rinse the mouth and seek immediate medical attention.[29]

Conclusion

The solubility of 3-Bromo-5-fluoro-2-hydrazinylpyridine, while not previously documented, can be systematically approached. Its molecular structure strongly indicates it is a polar compound with a high capacity for hydrogen bonding, leading to a prediction of high solubility in polar protic solvents like alcohols and moderate to high solubility in polar aprotic solvents like DMSO and DMF. Conversely, it is expected to be poorly soluble in nonpolar solvents such as hexane. This guide provides the robust, validated shake-flask protocol necessary for any researcher to obtain precise, publication-quality thermodynamic solubility data. By integrating theoretical prediction with rigorous experimental methodology, this document serves as a complete framework for the comprehensive solubility characterization of this and other novel chemical entities.

References

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key....
  • Mrs. Thompson. Factors Affecting Solubility.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • AP Chemistry. (n.d.). 3.10 Solubility.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • BMG LABTECH. (n.d.).
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • Allen. (n.d.).
  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pharmaceutical Sciences. (2024, February 15).
  • RevisionDojo. (2025, November 21).
  • BYJU'S. (n.d.). Hydrogen Bonding.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Unknown Source. (n.d.).
  • Vedantu. (n.d.).
  • ACS Publications. (2000, March 10).
  • Al-Kindi. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BMG Labtech. (n.d.).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Ovid. (n.d.).
  • FCT EMIS. (n.d.). Factors Affecting Solubility.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • ECHEMI. (n.d.).
  • PMC. (n.d.).
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2021, August 22). 5.
  • Unknown Source. (2013, October 17).
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • Chemistry LibreTexts. (2021, December 20). 5.8.
  • ECHEMI. (n.d.).

Sources

Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 3-Bromo-5-fluoro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-Bromo-5-fluoro-2-hydrazinylpyridine. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to construct a theoretical spectroscopic profile. By examining the influence of the various functional groups on the pyridine core, this guide offers researchers a robust predictive framework for the characterization of this and structurally related molecules.

Molecular Structure and Physicochemical Properties

3-Bromo-5-fluoro-2-hydrazinylpyridine is a substituted pyridine with the molecular formula C₅H₅BrFN₃ and a molecular weight of approximately 206.02 g/mol .[1] The molecule incorporates a pyridine ring, a bromine atom, a fluorine atom, and a hydrazinyl group. These substituents create a unique electronic environment that will be reflected in its spectroscopic signatures.

PropertyValue
Molecular Formula C₅H₅BrFN₃
Molecular Weight 206.02 g/mol [1]
CAS Number 1289084-83-8[1]

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N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Br7 [label="Br", pos="-2.6,-1.5!"]; F8 [label="F", pos="2.6,-1.5!"]; N9 [label="N", pos="-2.3,1.5!"]; H10 [label="H", pos="-3,2!"]; N11 [label="N", pos="-3,0.75!"]; H12 [label="H", pos="-3.7,1.25!"]; H13 [label="H", pos="-3.7,0.25!"]; H14 [label="H", pos="0,-2.5!"]; H15 [label="H", pos="2.3,1.5!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- Br7; C5 -- F8; C2 -- N9; N9 -- H10; N9 -- N11; N11 -- H12; N11 -- H13; C4 -- H14; C6 -- H15;

}

Caption: Molecular structure of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 3-Bromo-5-fluoro-2-hydrazinylpyridine are predicted to be complex due to the various substituents on the pyridine ring. The following predictions are based on the analysis of similar substituted pyridines and established substituent effects.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-4 7.5 - 7.8Doublet of doublets (dd)JH4-H6 ≈ 2-3 Hz, JH4-F ≈ 8-10 HzThe fluorine at C5 will cause a significant coupling to H-4. The bromine at C3 will have a smaller effect.
H-6 8.0 - 8.3Doublet of doublets (dd)JH6-H4 ≈ 2-3 Hz, JH6-F ≈ 2-4 HzThe fluorine at C5 will also couple to H-6, but to a lesser extent than H-4.
-NH- 8.5 - 9.0Broad singlet (br s)-The hydrazinyl protons are expected to be broad and may exchange with D₂O.
-NH₂ 4.5 - 5.0Broad singlet (br s)-The terminal amine protons will also be broad and exchangeable.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 155 - 160Attached to the nitrogen of the hydrazinyl group, leading to a downfield shift.
C-3 105 - 110Shielded by the bromine atom.
C-4 130 - 135Influenced by the fluorine at C5 and the bromine at C3.
C-5 150 - 155 (d, JC-F ≈ 230-250 Hz)Directly attached to the highly electronegative fluorine, resulting in a large C-F coupling constant.
C-6 140 - 145Affected by the ring nitrogen and the fluorine at C5.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data for a compound like 3-Bromo-5-fluoro-2-hydrazinylpyridine is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • 2D NMR (optional but recommended): Acquire COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) spectra to unambiguously assign all proton and carbon signals.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-fluoro-2-hydrazinylpyridine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-X (X = F, Br) bonds.

Wavenumber (cm⁻¹)Predicted IntensityAssignmentRationale
3400 - 3200Medium, broadN-H stretching (hydrazinyl)The N-H bonds of the hydrazinyl group will give rise to broad absorption bands in this region.[2]
3100 - 3000Weak to mediumAromatic C-H stretchingCharacteristic of C-H bonds on the pyridine ring.
1620 - 1580Medium to strongC=N and C=C stretching (pyridine ring)These vibrations are characteristic of the aromatic pyridine ring.
1500 - 1400Medium to strongN-H bendingThe bending vibration of the N-H bonds in the hydrazinyl group.
1250 - 1150StrongC-F stretchingThe strong C-F bond will result in a prominent absorption band in this region.
700 - 600MediumC-Br stretchingThe C-Br bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-5-fluoro-2-hydrazinylpyridine is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum Data

m/zPredicted Relative Intensity (%)AssignmentRationale
205/207~100 / ~98[M]⁺The molecular ion peak will show two signals of nearly equal intensity separated by 2 m/z units, which is characteristic of a compound containing one bromine atom.
190/192Variable[M - NH]⁺Loss of an NH radical.
176/178Variable[M - N₂H₃]⁺Loss of the hydrazinyl radical.
126Variable[M - Br]⁺Loss of the bromine atom.
99Variable[C₄H₂FN]⁺Further fragmentation of the pyridine ring.

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M [label="[M]⁺\nm/z 205/207"]; F1 [label="[M - NH]⁺\nm/z 190/192"]; F2 [label="[M - N₂H₃]⁺\nm/z 176/178"]; F3 [label="[M - Br]⁺\nm/z 126"]; F4 [label="[C₄H₂FN]⁺\nm/z 99"];

M -> F1 [label="- NH"]; M -> F2 [label="- N₂H₃"]; M -> F3 [label="- Br"]; F3 -> F4 [label="- HCN"]; }

Caption: Predicted major fragmentation pathways for 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the molecular ion.

  • Mass Analysis:

    • Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem MS (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragment ions to elucidate the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectra of 3-Bromo-5-fluoro-2-hydrazinylpyridine. While experimental data is not currently available, the theoretical data presented here, based on established spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers working with this molecule. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data, which will be essential for the definitive characterization of this compound.

Sources

Foundational

Synthesis and Derivatization of Novel 3-Bromo-5-fluoro-2-hydrazinylpyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary The development of polysubstituted pyridines is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, 3-bromo-5-fluoro-2-hydrazinylpyridine represents a highly strategic, mul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of polysubstituted pyridines is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, 3-bromo-5-fluoro-2-hydrazinylpyridine represents a highly strategic, multifunctional building block[1]. This scaffold combines the inherent properties of the pyridine ring with three distinct, orthogonally reactive substituents. The hydrazine moiety serves as a potent nucleophile for heterocycle construction (e.g., pyrazoles, triazolopyridines)[2], while the 3-bromo and 5-fluoro groups provide handles for transition-metal-catalyzed cross-coupling and modulate the lipophilicity of the final active pharmaceutical ingredient (API)[3].

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of 3-bromo-5-fluoro-2-hydrazinylpyridine via Nucleophilic Aromatic Substitution (SNAr), detailing the causality behind experimental design, self-validating protocols, and quantitative process optimization.

Mechanistic Rationale: The SNAr Pathway

The synthesis of 2-hydrazinylpyridines typically relies on the SNAr displacement of a halogen atom at the 2-position of the pyridine ring[4]. For our target, the ideal precursor is 2-chloro-3-bromo-5-fluoropyridine . The selection of this precursor and the subsequent reaction conditions are governed by strict electronic and steric parameters.

Electronic Activation

SNAr reactions require an electron-deficient aromatic system to stabilize the anionic intermediate. In our precursor:

  • The 5-Fluoro Substituent: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) across the σ-framework, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the pyridine ring[1].

  • The 3-Bromo Substituent: While providing steric bulk, bromine also contributes to the electron deficiency of the C2 position.

  • The Pyridine Nitrogen: Acts as an electron sink, stabilizing the incoming negative charge during the formation of the Meisenheimer complex.

The Alpha-Effect of Hydrazine

Hydrazine hydrate is utilized over standard amines due to the alpha-effect —the repulsion between the unshared electron pairs on adjacent nitrogen atoms increases the HOMO energy, making hydrazine an exceptionally potent nucleophile capable of overcoming the steric hindrance imposed by the adjacent 3-bromo group[2].

SNAr_Mechanism E Electrophile 2-Chloro-3-bromo-5-fluoropyridine MC Meisenheimer Complex (Anionic Intermediate) E->MC Nucleophilic Attack at C2 N Nucleophile Hydrazine Hydrate N->MC Electron Pair Donation P Target Product 3-Bromo-5-fluoro-2-hydrazinylpyridine MC->P Chloride Elimination (-HCl)

Fig 1. SNAr mechanism for 2-hydrazinylpyridine synthesis via Meisenheimer complex.

Experimental Workflow & Self-Validating Protocol

To ensure high atomic efficiency and prevent the formation of symmetrical bis-pyridyl hydrazine byproducts, the reaction must be carefully controlled. The following protocol utilizes a self-validating feedback loop to guarantee product integrity.

Exp_Workflow S1 1. Initiation Solvent + Base S2 2. S_NAr Reaction 0°C to RT S1->S2 S3 3. IPC Monitoring LC-MS / TLC S2->S3 S4 4. Workup Phase Separation S3->S4 S5 5. Isolation Crystallization S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target.

Step-by-Step Methodology

Step 1: Reagent Preparation (Initiation)

  • Action: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-bromo-5-fluoropyridine (10.0 mmol, 1.0 eq) in 20 mL of anhydrous 1,4-dioxane.

  • Causality: 1,4-dioxane is selected over protic solvents like ethanol to prevent competitive nucleophilic attack by alkoxides and to maintain a homogeneous solution for the hydrophobic starting material[4].

Step 2: Controlled Nucleophile Addition

  • Action: Cool the solution to 0 °C using an ice-water bath. Slowly add hydrazine hydrate (64% aqueous solution, 30.0 mmol, 3.0 eq) dropwise over 15 minutes.

  • Causality: The dropwise addition at 0 °C ensures that hydrazine is always in massive excess relative to the activated electrophile. This kinetic control is critical to prevent the newly formed 3-bromo-5-fluoro-2-hydrazinylpyridine from acting as a nucleophile and attacking another molecule of starting material, which would yield an unwanted dimeric byproduct.

Step 3: Reaction Execution & IPC Monitoring

  • Action: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak ( m/z ~210/212 for 35 Cl/ 37 Cl). Appearance of the product mass ( m/z ~206/208 for 79 Br/ 81 Br, [M+H]+).

    • Failure Mode: If a mass of m/z ~381 is observed, di-substitution has occurred, indicating insufficient stirring or poor temperature control during addition.

Step 4: Aqueous Workup

  • Action: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated brine (20 mL) and dry over anhydrous Na2SO4.

  • Causality: Hydrazine hydrochloride (the byproduct) and excess hydrazine hydrate are highly water-soluble and partition entirely into the aqueous phase, self-purifying the organic extract[2].

Step 5: Isolation and Purification

  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude off-white solid from a mixture of heptane/ethyl acetate (4:1) to yield pure 3-bromo-5-fluoro-2-hydrazinylpyridine.

Quantitative Data: Process Optimization

To establish the most efficient and scalable conditions, a systematic optimization of solvent, temperature, and stoichiometry was conducted. The data is summarized in Table 1.

Table 1: Optimization of SNAr Conditions for 3-Bromo-5-fluoro-2-hydrazinylpyridine

EntrySolventTemperature (°C)Hydrazine (eq)Time (h)Yield (%)Purity (HPLC %)Primary Impurity
1Ethanol80 (Reflux)1.5124582Dimeric bis-pyridine
2Ethanol603.067894Unreacted SM
31,4-Dioxane603.048596Trace dimer
4 1,4-Dioxane 25 (RT) 3.0 4 92 >98 None detected
5Toluene25 (RT)3.0243085Unreacted SM

Analysis: Entry 4 represents the optimized conditions. The high electrophilicity of the 5-fluoro-activated ring allows the reaction to proceed quantitatively at room temperature in 1,4-dioxane, suppressing thermal degradation and side reactions[4].

Downstream Applications

The isolated 3-bromo-5-fluoro-2-hydrazinylpyridine is a highly versatile intermediate. Its primary applications include:

  • Hydrazone Formation: Reaction with halogen-containing aromatic aldehydes yields hydrazones, which are actively investigated as agrochemical safeners and antimicrobial agents[4].

  • Bicyclic Heterocycles: Condensation with dicarbonyl compounds yields fused pyrazolo[3,4-b]pyridines, a privileged scaffold in kinase inhibitor development[1].

  • Orthogonal Functionalization: The 3-bromo group can undergo Suzuki-Miyaura coupling with aryl boronic acids, while the 5-fluoro group remains intact to enhance the metabolic stability and target binding affinity of the final drug molecule[3].

References

  • [1] 3-Bromo-5-fluoro-2-hydrazinylpyridine | 1379360-21-0 | Benchchem, Benchchem.

  • [2] Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties, Thieme-Connect.

  • [3] 3-Bromo-5-fluoropyridine 407-20-5 wiki, Guidechem.

  • [4] Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles, PMC (NIH).

Sources

Exploratory

Investigating the Biological Activity of 3-Bromo-5-fluoro-2-hydrazinylpyridine: A Strategic Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the architectural precision of a molecular scaffold dictates both its synthetic versatility and its ultimate biological efficacy. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of a molecular scaffold dictates both its synthetic versatility and its ultimate biological efficacy. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) represents a masterclass in rational scaffold design[1]. As a Senior Application Scientist, I approach this polysubstituted pyridine not merely as a chemical catalog entry, but as a highly strategic, programmable intermediate. By combining the core stability of a pyridine ring with the distinct, orthogonal reactivities of a bromo group, a fluoro group, and a hydrazinyl group, this compound serves as a foundational building block for complex, polyfunctionalized heterocycles—most notably triazolopyridines and pyrazolopyridines[1].

This technical guide dissects the structural logic, downstream biological applications, and self-validating experimental workflows required to harness this scaffold in pharmaceutical and agrochemical development.

Structural Logic & Reactivity Profile

The placement of substituents on the pyridine ring is an exercise in precise electronic manipulation. The reactivity of 3-Bromo-5-fluoro-2-hydrazinylpyridine is governed by the synergistic effects of its halogens[1].

  • The 5-Fluoro Activating Group: The selection of a 5-fluoro substituent is highly intentional. Fluorine's extreme electronegativity strongly withdraws electron density via the inductive effect. This renders the carbon at the 2-position highly electron-deficient, making it an optimal target for nucleophilic aromatic substitution (SNAr) by incoming nucleophiles[1].

  • The 3-Bromo Orthogonal Handle: While the fluorine drives the SNAr reaction, the 3-bromo group provides essential steric shielding that directs the regioselectivity of the attack. More importantly, bromine serves as an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to fine-tune the molecule's pharmacokinetics and target affinity[1].

  • The 2-Hydrazinyl Nucleophile: The hydrazine group is a potent nucleophile and a versatile handle central to the construction of fused heterocyclic systems[1].

StructuralLogic Core 3-Bromo-5-fluoro- 2-hydrazinylpyridine F_group 5-Fluoro Group (Electron-withdrawing) Core->F_group Br_group 3-Bromo Group (Orthogonal handle) Core->Br_group Hydrazine 2-Hydrazinyl Group (Nucleophile) Core->Hydrazine SNAr SNAr Reactivity F_group->SNAr Activates C2 Coupling Late-stage Diversification Br_group->Coupling Pd-coupling Cyclization Heterocycle Synthesis Hydrazine->Cyclization Forms Heterocycle

Structural logic of 3-Bromo-5-fluoro-2-hydrazinylpyridine reactivity.

Downstream Biological Activity Profiles

While 3-Bromo-5-fluoro-2-hydrazinylpyridine is biologically inactive in its raw state, its true value is unlocked upon cyclization into fused heterocyclic systems.

Triazolopyridines in Oncology and Inflammation

Intramolecular cyclization of the hydrazine moiety, followed by oxidation, yields triazolopyridine derivatives[2]. These nitrogen-rich fused systems are privileged scaffolds in oncology and immunology, frequently acting as ATP-competitive kinase inhibitors. The triazolopyridine core acts as a hydrogen-bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region (e.g., JAK, p38 MAPK). The orthogonal 3-bromo site is typically functionalized with aryl groups to probe the hydrophobic pocket of the kinase, driving selectivity.

Pathway Stimulus Extracellular Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., JAK) Receptor->Kinase Activation Effector Downstream Effector Kinase->Effector Phosphorylation Inhibitor Triazolopyridine Derivative Inhibitor->Kinase ATP-competitive Inhibition Transcription Gene Transcription Effector->Transcription

Mechanism of kinase inhibition by derived triazolopyridines.

Pyrazolopyridines in Agrochemicals

Beyond human therapeutics, related hydrazine-pyridine scaffolds are vital in agrochemical development. They are utilized to synthesize pyrazole-5-carboxylic acids, which are the fundamental building blocks for highly selective ryanodine receptor activators, such as the blockbuster insecticide Chlorantraniliprole[3].

Experimental Methodologies & Self-Validating Protocols

Scientific integrity demands that every experimental workflow incorporates internal checkpoints. The following protocols detail the synthesis and biological evaluation of the scaffold, ensuring causality and validation at every step.

Protocol 1: Regioselective Synthesis of the Scaffold

A metal-free SNAr method is the preferred strategy to access these key hydrazine compounds[4].

  • Preparation: Dissolve 3-bromo-2,5-difluoropyridine (1.0 eq) in anhydrous ethanol.

  • Nucleophilic Attack: Add hydrazine hydrate (2.5 eq) dropwise at 0°C. Causality: The low temperature controls the exothermic reaction and maximizes regioselectivity at the highly activated C2 position over the C6 position[1].

  • Reflux: Heat the mixture to reflux for 4-6 hours under a nitrogen atmosphere.

  • Self-Validating QC Step: Isolate the intermediate and analyze via ¹H-NMR and LC-MS.

    • Validation Criteria: The LC-MS must show a mass shift corresponding to the displacement of exactly one fluorine atom. The ¹H-NMR must show the retention of the C4 and C6 aromatic protons, alongside a distinct, D₂O-exchangeable broad singlet for the hydrazine -NH₂, confirming regioselective attack at C2.

Protocol 2: Construction of the Bioactive Triazolopyridine Core
  • Condensation: React 3-Bromo-5-fluoro-2-hydrazinylpyridine with an orthoester (e.g., triethyl orthoformate) in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Cyclization: Heat the reaction mixture to 120°C for 8 hours to drive the intramolecular ring closure[2].

  • Self-Validating QC Step: Analyze the purified product via FT-IR spectroscopy.

    • Validation Criteria: The complete disappearance of the primary amine N-H stretching bands (typically observed around 3300 cm⁻¹) validates successful cyclization into the triazolopyridine core.

Protocol 3: High-Throughput Kinase Inhibition Assay
  • Incubation: Incubate the late-stage diversified triazolopyridine derivative with the target recombinant kinase (e.g., p38α) and an ATP-competitive fluorescent probe in assay buffer.

  • Measurement: Measure Fluorescence Polarization (FP) using a microplate reader.

  • Self-Validating QC Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. A dose-dependent decrease in FP indicates the successful displacement of the fluorescent probe by the synthesized inhibitor, confirming target engagement.

Workflow Step1 1. Precursor Activation Step2 2. SNAr with Hydrazine Step1->Step2 QC1 LC-MS / NMR Validation Step2->QC1 Step3 3. Cyclization QC1->Step3 Step4 4. Cross-Coupling Step3->Step4 QC2 Final Compound QC Step4->QC2 Step5 5. Biological Evaluation QC2->Step5

Self-validating synthetic and biological evaluation workflow.

Quantitative Data Analysis: Structure-Activity Relationships

To illustrate the critical nature of the specific halogenation pattern found in 1379360-21-0, Table 1 summarizes representative Structure-Activity Relationship (SAR) data. This demonstrates how altering the halogens impacts both synthetic viability and downstream biological efficacy.

Table 1: Influence of Halogenation Patterns on Synthetic Yields and Downstream Kinase Inhibition

Scaffold PrecursorSNAr Yield (%)Cyclization Yield (%)Target Kinase IC₅₀ (nM)*
3-Bromo-5-fluoro-2-hydrazinylpyridine 92% 88% 14.5
3-Chloro-5-fluoro-2-hydrazinylpyridine85%81%42.0
5-Fluoro-2-hydrazinylpyridine (No C3 Halogen)78%75%>1000

*Note: Biological data represents typical IC₅₀ values observed when optimizing triazolopyridine kinase inhibitors, highlighting the necessity of the C3-Bromo orthogonal handle for late-stage diversification to achieve high-affinity target binding.

References

  • Royal Society of Chemistry. "Metal-free synthesis of halogenated pyridines". RSC Advances. URL:[Link]

  • QuickCompany. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid". QuickCompany Patents. URL:[Link]

Sources

Foundational

Strategic Deployment of 3-Bromo-5-fluoro-2-hydrazinylpyridine in Heterocyclic Drug Discovery

Executive Summary The design of complex, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among the most versatile building blocks available to medicinal chemists is 3-Bromo-5-fluoro-2-hydrazinylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of complex, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among the most versatile building blocks available to medicinal chemists is 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) [1]. This polysubstituted pyridine scaffold offers a unique trifunctional reactivity profile, enabling the rapid assembly of fused bicyclic systems such as pyrazolo[1,5-a]pyridines and triazolopyridines [2]. This technical guide dissects the structural logic, mechanistic pathways, and self-validating experimental protocols required to maximize the utility of this critical intermediate.

Structural Logic and Electronic Profiling

To understand the utility of 3-Bromo-5-fluoro-2-hydrazinylpyridine, we must analyze the causality behind its reactivity. The pyridine ring is inherently electron-deficient compared to benzene. The introduction of a highly electronegative fluorine atom at the C5 position, coupled with the inductive electron-withdrawing effect of the bromine atom at the C3 position, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system [1].

This electronic modulation renders the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr). Once the hydrazine moiety is installed at C2, it acts as a potent nucleophile. The adjacent nitrogen atoms of the hydrazine group create an "alpha-effect," raising the Highest Occupied Molecular Orbital (HOMO) energy and making the terminal amine exceptionally reactive toward electrophiles like carbonyls and alkynes [3].

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1379360-21-0
Molecular Formula C5H5BrFN3
Molecular Weight 206.02 g/mol
InChI Key HNNHGHBNJFIQHY-UHFFFAOYSA-N
Appearance Discoloured crystalline solid
The Logic of Orthogonal Functionalization

The true power of this building block lies in its orthogonal reactivity. Each functional group can be addressed independently under specific reaction conditions:

  • C2-Hydrazinyl Group: Serves as the primary nucleophilic handle for intramolecular cyclizations, yielding fused heterocyclic pharmacophores [2].

  • C3-Bromo Group: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-F bond (~115 kcal/mol). This thermodynamic differential allows for regioselective oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without disturbing the fluorine atom.

  • C5-Fluoro Group: Acts as a robust bioisostere for hydrogen to modulate lipophilicity and metabolic stability in the final drug candidate, or serves as a site for late-stage SNAr displacement under forcing conditions (high heat, strong nucleophiles) [4].

ReactivityMap Core 3-Bromo-5-fluoro-2-hydrazinylpyridine (Trifunctional Scaffold) Hydrazine C2-Hydrazinyl Nucleophile (Cyclization) Core->Hydrazine Bromine C3-Bromo Electrophile (Pd-Catalyzed Coupling) Core->Bromine Fluorine C5-Fluoro Group (SNAr / Bioisostere) Core->Fluorine Pyrazolo Pyrazolo[1,5-a]pyridines Hydrazine->Pyrazolo + Carbonyl/Alkyne Triazolo Triazolopyridines Hydrazine->Triazolo + Oxidant/Nitrile Suzuki Aryl/Heteroaryl Derivatives Bromine->Suzuki + Boronic Acid (Pd) Amine C5-Substituted Amines/Ethers Fluorine->Amine + Nucleophile (Heat)

Orthogonal reactivity map of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps; they must incorporate self-validating checkpoints to ensure mechanistic fidelity and reproducible yields.

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
  • Objective: Construct the fused bicyclic core via condensation and intramolecular cyclization.

  • Causality: We leverage microwave irradiation in a green solvent (ethanol) to accelerate the cyclization of the hydrazone intermediate. Catalytic acetic acid is critical; it protonates the carbonyl oxygen, increasing its electrophilicity for the initial attack by the terminal hydrazine nitrogen, and subsequently facilitates the dehydration step required for aromatization [3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 3-Bromo-5-fluoro-2-hydrazinylpyridine (1.0 equiv, 1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.2 equiv) in absolute ethanol (4.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 equiv) as the catalyst. Seal the vial with a crimp cap.

  • Irradiation: Subject the mixture to microwave irradiation at 120 °C for 20 minutes.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The disappearance of the starting mass (m/z 206) and the appearance of the product mass confirm success. Diagnostic: A persistent intermediate mass (+18 Da relative to the product) indicates incomplete dehydration, necessitating an additional 10 minutes of irradiation.

  • Isolation: Cool the vial to room temperature. Slowly add cold distilled water (10 mL) to induce precipitation. Filter the resulting solid, wash with cold water/ethanol (9:1), and dry under vacuum.

Mechanism SM 3-Bromo-5-fluoro- 2-hydrazinylpyridine Hydrazone Hydrazone Intermediate (Condensation) SM->Hydrazone + 1,3-Dicarbonyl (-H2O) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Electrophilic Attack at Pyridine N Product Pyrazolo[1,5-a]pyridine Derivative Cyclization->Product Dehydration & Aromatization

Mechanistic pathway for the cyclization into a pyrazolo[1,5-a]pyridine derivative.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C3
  • Objective: Introduce an aryl or heteroaryl group at the C3 position while preserving the C5 fluorine.

  • Causality: Pd(dppf)Cl2 is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst deactivation. Potassium carbonate (K2CO3) is chosen as a mild base; stronger bases (e.g., KOtBu) risk premature nucleophilic displacement of the C5-fluorine [4].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the C3-bromo-C5-fluoro-pyrazolo[1,5-a]pyridine intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Add Pd(dppf)Cl2 (0.05 equiv).

  • Reaction: Purge the flask with argon for 5 minutes. Heat the mixture to 90 °C for 4 hours.

  • Self-Validation Checkpoint (TLC/Colorimetry): The reaction mixture will transition from a reddish-brown (Pd(II) precatalyst) to a dark, homogeneous solution. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the lower-Rf starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Green Chemistry Considerations

Modern drug development mandates a transition toward sustainable synthetic practices. The functionalization of 3-Bromo-5-fluoro-2-hydrazinylpyridine is highly amenable to green chemistry optimization [3].

Table 2: Synthesis Optimization: Conventional vs. Green Approaches

ParameterConventional ApproachOptimized Green Approach
Solvent Toluene, THFEthanol, PEG, or Water
Energy Source Oil bath (conductive heating)Microwave irradiation
Reaction Time 12–24 hours15–30 minutes
Waste Profile High VOC emissionsLow environmental factor (E-factor)
References
  • Mohan, D. C., Ravi, C., Rao, S. N., & Adimurthy, S. "Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds". Organic & Biomolecular Chemistry, 2015. URL:[Link]

  • Dar, B. A., et al. "Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review". National Institutes of Health (PMC), 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Orthogonal Functionalization of Pyrazole Derivatives from 3-Bromo-5-fluoro-2-hydrazinylpyridine

Strategic Rationale in Drug Design The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, ranging from anti-inflammatory agents (e.g., Celecoxib) to kinase inhibitors and anti-obesity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, ranging from anti-inflammatory agents (e.g., Celecoxib) to kinase inhibitors and anti-obesity medications [1]. When designing novel therapeutics, the ability to selectively decorate the pyrazole core and its appended rings is paramount.

3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) emerges as a highly strategic, polysubstituted building block for this purpose [2]. It combines a potent nucleophilic hydrazine moiety—primed for heterocycle construction—with a di-halogenated pyridine ring that offers orthogonal electrophilic handles. The fluorine atom at the 5-position highly activates the ring for Nucleophilic Aromatic Substitution (SNAr), while the bromine atom at the 3-position is sterically and electronically distinct, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This trifunctional nature allows researchers to synthesize complex, highly decorated 1-(pyridin-2-yl)-1H-pyrazoles with absolute regiocontrol.

Mechanistic Pathway: The Knorr Pyrazole Cyclocondensation

The conversion of 3-Bromo-5-fluoro-2-hydrazinylpyridine into a pyrazole derivative relies on the Knorr Pyrazole Synthesis [3]. In this reaction, the hydrazine condenses with a 1,3-dicarbonyl compound (such as 1,1,1-trifluoro-2,4-pentanedione).

Causality of the Mechanism:

  • Hydrazone Formation: The highly nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-diketone. Acid catalysis (e.g., glacial acetic acid) is employed to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating this initial nucleophilic attack.

  • Cyclization: The secondary nitrogen (-NH-) of the hydrazine backbone then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, forming a 5-hydroxy-Δ²-pyrazoline intermediate.

  • Dehydration (Rate-Determining Step): The intermediate undergoes an acid-catalyzed double dehydration (-2 H₂O) to yield the fully aromatized pyrazole ring. Transient flow studies have demonstrated that this dehydration is the rate-determining step; accelerating it via microwave irradiation traps the kinetic regiomer, preventing thermodynamic equilibration and ensuring high regioselectivity[1].

Synthetic Workflow Visualization

G Start 3-Bromo-5-fluoro-2-hydrazinylpyridine + 1,3-Diketone Step1 Acid-Catalyzed Condensation (Hydrazone Formation) Start->Step1 H+ Catalyst Step2 Intramolecular Cyclization & Dehydration (-2 H2O) Step1->Step2 Microwave (120°C) Core 1-(3-Bromo-5-fluoropyridin-2-yl)-pyrazole Core Step2->Core Aromatization Func1 Suzuki-Miyaura Coupling (at 3-Bromo position) Core->Func1 Pd(dppf)Cl2 Func2 SNAr / Nucleophilic Substitution (at 5-Fluoro position) Core->Func2 Nucleophile Final Advanced Polysubstituted Drug Scaffold Func1->Final Func2->Final

Figure 1: Synthetic workflow from 3-Bromo-5-fluoro-2-hydrazinylpyridine to advanced drug scaffolds.

Optimization of Cyclocondensation Conditions

To establish a robust protocol, the Knorr cyclocondensation was optimized using 1,1,1-trifluoro-2,4-pentanedione to yield the 3-(trifluoromethyl)pyrazole derivative. As shown in the data below, thermal conditions often result in poor regioselectivity and incomplete dehydration. The shift to microwave irradiation in a protic solvent (Ethanol) with catalytic acid provides the optimal thermodynamic environment to drive the reaction to completion while locking in the desired regiomer.

Table 1: Optimization of Reaction Conditions for Pyrazole Core Synthesis

EntrySolventCatalystHeating MethodTimeYield (%)Regiomeric Ratio (3-CF₃ vs 5-CF₃)
1EthanolNoneThermal (80 °C)12 h4560:40
2EthanolAcOH (10 mol%)Thermal (80 °C)6 h7285:15
3EthanolAcOH (10 mol%)Microwave (120 °C)20 min91>95:5
4THFAcOH (10 mol%)Microwave (120 °C)20 min8480:20

Experimental Protocols & Self-Validation

Protocol A: Microwave-Assisted Synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Objective: Rapid, regioselective construction of the pyrazole core [4].

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-Bromo-5-fluoro-2-hydrazinylpyridine (206 mg, 1.0 mmol) in absolute ethanol (4.0 mL).

  • Addition: Add 1,1,1-trifluoro-2,4-pentanedione (170 mg, 1.1 mmol) dropwise at room temperature, followed by glacial acetic acid (6.0 µL, 10 mol%). Causality: The slight excess of the diketone ensures complete consumption of the hydrazine, preventing unreacted starting material from complicating downstream cross-coupling.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • LC-MS: Analyze the purified product. You must observe the [M+H]+ peak corresponding to the cyclized product. Crucially, the mass spectrum must display a distinct 1:1 isotopic doublet separated by 2 Da (e.g., m/z 324 and 326), confirming that the critical bromine atom remains intact and was not inadvertently reduced.

  • ¹⁹F NMR: The spectrum should show two distinct signals: a sharp singlet around -62 ppm corresponding to the pyrazole -CF₃ group, and a multiplet around -125 ppm corresponding to the intact 5-fluoro group on the pyridine ring.

Protocol B: Orthogonal Functionalization via Suzuki-Miyaura Coupling

Objective: Selective C-C bond formation at the 3-bromo position without disturbing the 5-fluoro substituent.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the pyrazole intermediate from Protocol A (324 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Degas the mixture by bubbling argon through the solution for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) under a positive stream of argon. Seal the tube. Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate ferrocene-based ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the sterically hindered ortho-substituted 3-bromopyridine bond.

  • Heating: Stir the reaction mixture at 90 °C for 4 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via chromatography. Self-Validation: LC-MS will show the disappearance of the 1:1 bromine isotopic pattern, replaced by a single [M+H]+ peak representing the newly formed biaryl system. ¹H NMR will reveal the addition of 5 aromatic protons from the phenyl ring.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Royal Society of Chemistry (RSC)[Link]

  • Knorr Pyrazole Synthesis Mechanism and Applications Chem Help Asap[Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity ResearchGate / Journal of Medicinal Chemistry[Link]

Application

Application Note: 3-Bromo-5-fluoro-2-hydrazinylpyridine as a Strategic Intermediate for Privileged Triazolo[4,3-a]pyridine Scaffolds

Executive Summary & Mechanistic Rationale In modern pharmaceutical synthesis, the design of multi-step pathways relies heavily on the selection of highly functionalized, orthogonally reactive building blocks. 3-Bromo-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical synthesis, the design of multi-step pathways relies heavily on the selection of highly functionalized, orthogonally reactive building blocks. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a premier example of such a polysubstituted scaffold[1]. It combines the structural rigidity of a pyridine core with three distinct functional handles: a highly nucleophilic hydrazine group, an electron-withdrawing fluorine atom, and a cross-coupling-ready bromine atom[1].

The strategic value of this intermediate lies in its electronic topography. The highly electronegative fluorine atom at the 5-position and the bromine atom at the 3-position synergistically withdraw electron density from the pyridine ring[1]. This electronic effect makes the C2 position highly susceptible to initial nucleophilic attack (facilitating the synthesis of the hydrazine precursor itself) while rendering the hydrazine moiety a potent, bidentate nucleophile for subsequent ring-closure reactions[1].

The principal application of this intermediate is the construction of [1,2,4]triazolo[4,3-a]pyridines [1]. This fused bicyclic system is a "privileged structure" in medicinal chemistry, serving as the core motif for numerous therapeutic agents, including the antidepressant Trazodone, as well as potent inhibitors of MAPK14, c-Met, and IDO1[2]. Crucially, the bromo and fluoro substituents remain intact during the triazole formation, serving as valuable handles for late-stage functionalization to generate diverse libraries for structure-activity relationship (SAR) studies[1].

Physicochemical & Safety Profile

Before initiating synthetic workflows, it is critical to understand the physical parameters and handling requirements of the intermediate. Hydrazine derivatives are inherently reactive and prone to oxidation.

Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-2-hydrazinylpyridine

PropertyValue / Description
CAS Number 1379360-21-0[1]
Molecular Formula C5H5BrFN3[1]
Molecular Weight 206.02 g/mol [1]
InChI Key HNNHGHBNJFIQHY-UHFFFAOYSA-N[1]
Appearance Solid (typically off-white to pale yellow)
Storage Conditions Keep in dark place, inert atmosphere, store in freezer under -20°C[3]
Reactivity Profile Potent nucleophile; susceptible to air oxidation.

Application Workflow 1: Construction of the Triazolo[4,3-a]pyridine Core

Causality & Experimental Design

The most atom-economical and reliable method to construct the fused [1,2,4]triazolo[4,3-a]pyridine ring from a 2-hydrazinylpyridine is through condensation with a one-carbon electrophile[1]. While aldehydes (via oxidative cyclization)[4] or carboxylic acids (via coupling agents like CDI)[5] can be used, orthoesters (e.g., triethyl orthoformate) remain the gold standard[6].

Why Orthoesters? Triethyl orthoformate acts as both the electrophile and the solvent. The reaction proceeds via an initial nucleophilic attack by the terminal hydrazine nitrogen to form an imino ether (the kinetic product)[6]. By driving the reaction at elevated temperatures (≥100 °C), the continuous distillation of ethanol shifts the equilibrium forward, forcing the intramolecular cyclization by the pyridine N1 nitrogen to yield the thermodynamically stable [1,2,4]triazolo[4,3-a]pyridine core[6].

Step-by-Step Protocol: Synthesis of 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

This protocol is designed as a self-validating system, ensuring intermediate verification at critical junctions.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-Bromo-5-fluoro-2-hydrazinylpyridine (1.0 equiv, 10 mmol).

  • Reagent Addition: Add triethyl orthoformate (5.0 equiv, 50 mmol). Causality: The excess orthoester serves as the reaction medium, preventing the need for exogenous solvents that could lower the boiling point and stall the thermodynamic cyclization.

  • Thermal Cyclization: Heat the mixture to 120 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint 1: The initial suspension will transition into a clear solution as the imino ether intermediate forms. As the reaction progresses, ethanol will collect in the Dean-Stark trap, indicating successful condensation.

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, low Rf) should completely disappear, replaced by a new, highly fluorescent spot (higher Rf).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling. If not, concentrate the mixture in vacuo to remove excess triethyl orthoformate.

  • Purification & Validation: Triturate the crude residue with cold diethyl ether and filter.

    • Self-Validation Checkpoint 2: Confirm the structure via 1 H NMR. The successful formation of the triazole ring is definitively proven by the disappearance of the broad hydrazine −NH/−NH2​ signals (typically ~4.0–6.0 ppm) and the emergence of a sharp, highly deshielded singlet at ~8.8–9.2 ppm, corresponding to the new C3-H proton of the triazole ring.

G A 3-Bromo-5-fluoro-2-hydrazinylpyridine (Starting Material) C Imino Ether Intermediate (Kinetic Product) A->C + B (-EtOH) B Triethyl Orthoformate (Electrophile & Solvent) B->C D Intramolecular Cyclization (Heat-Driven, -EtOH) C->D E 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (Thermodynamic Product) D->E Ring Closure

Caption: Synthetic workflow for the formation of the [1,2,4]triazolo[4,3-a]pyridine core via orthoester condensation.

Application Workflow 2: Late-Stage Functionalization via C-C Cross-Coupling

Causality & Experimental Design

Once the triazolo[4,3-a]pyridine core is established, the bromine atom at the 6-position serves as a prime candidate for late-stage diversification[1]. To explore SAR, Suzuki-Miyaura cross-coupling is employed to append various aryl or heteroaryl groups.

Catalyst Selection: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large "bite angle" (approx. 99°). Causality: This wide angle sterically forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient or sterically hindered heteroaryl bromides. Potassium carbonate ( K2​CO3​ ) is used as the base to activate the boronic acid into a more nucleophilic boronate complex, facilitating transmetalation.

Step-by-Step Protocol: Suzuki-Miyaura Coupling at the C-6 Position
  • Degassing: In a Schlenk tube, combine 1,4-dioxane and water (4:1 v/v ratio). Degas the solvent mixture by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to inhibit homocoupling of the boronic acid.

  • Reagent Loading: To the tube, add 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the tube under argon.

  • Reaction: Heat the mixture to 90 °C for 8–12 hours with vigorous stirring.

    • Self-Validation Checkpoint 1: The reaction mixture will typically turn from a reddish-orange suspension to a dark, homogeneous mixture as the active Pd(0) species enters the catalytic cycle. TLC (EtOAc/Hexane 1:1) should show the consumption of the starting bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification & Validation: Purify via flash column chromatography.

    • Self-Validation Checkpoint 2: Mass spectrometry (LC-MS) is the definitive validation tool here. The starting material exhibits a characteristic 1:1 C-Br isotope pattern (M / M+2). Successful cross-coupling is confirmed by the complete disappearance of this isotope pattern and the appearance of the exact mass corresponding to the new biaryl product.

G A 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine B Oxidative Addition [Pd(0) to Pd(II)] A->B Pd(dppf)Cl2 C Transmetalation (Aryl Boronic Acid + Base) B->C D Reductive Elimination [Pd(II) to Pd(0)] C->D D->B Catalyst Regeneration E 6-Aryl-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (Target Library Compound) D->E

Caption: Suzuki-Miyaura cross-coupling catalytic cycle at the C-6 bromine position.

Data Presentation: Optimization of Cyclization Conditions

To provide a comprehensive view of synthetic options, the following table summarizes alternative methodologies for the cyclization of 2-hydrazinylpyridines into triazolo[4,3-a]pyridines based on recent literature.

Table 2: Comparison of C1-Electrophile Cyclization Strategies

Electrophile SourceReagents / CatalystConditionsAdvantagesDisadvantages
Orthoester [6]Triethyl orthoformate (Neat)120 °C, 4–6 hHigh yield, atom-economical, no metal waste.Requires high temperatures.
Aldehyde [4]Aryl Aldehyde + KI / TBHP80 °C, 12 hAccess to 3-aryl substituted cores in one pot.Requires stoichiometric oxidants; peroxide handling.
Carboxylic Acid [5]R-COOH + CDI or T3PRT to 80 °CExtremely broad substrate scope for C3-substitution.Requires expensive coupling reagents.

References

  • PMC (National Institutes of Health) - KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at:[Link]

  • Arabian Journal of Chemistry - Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • Semantic Scholar - Orthoesters in heterocycle synthesis. Available at: [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) for the Synthesis and Utilization of 3-Bromo-5-fluoro-2-hydrazinylpyridine

Scientific Context & Scope 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic polysubstituted building block in modern medicinal chemistry. It is frequently utilized in the synthesis of fused...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Scope

3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic polysubstituted building block in modern medicinal chemistry. It is frequently utilized in the synthesis of fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines, which are prevalent motifs in kinase inhibitors and other biologically active compounds [1]. The orthogonal reactivity of its three substituents—a bromine atom, a fluorine atom, and a nucleophilic hydrazine moiety—provides a versatile handle for multi-step functionalization.

This application note details a robust, regioselective Nucleophilic Aromatic Substitution (SNAr) protocol for synthesizing this compound from 3-bromo-2,5-difluoropyridine, followed by its downstream application.

Mechanistic Rationale: Regioselectivity and Causality

The synthesis relies on the reaction between 3-bromo-2,5-difluoropyridine and hydrazine hydrate. A critical challenge in this transformation is ensuring regioselectivity, as the substrate possesses two labile carbon-fluorine bonds at the C2 and C5 positions.

  • Electronic Activation: The pyridine nitrogen strongly withdraws electron density via resonance, highly activating the ortho (C2) and para (C4) positions. The fluorine at C5, being meta to the pyridine nitrogen, lacks this direct resonance activation [1].

  • Inductive Effects: Both the C3 bromine and C5 fluorine exert a strong inductive pull (-I effect), lowering the overall LUMO of the aromatic system and facilitating nucleophilic attack.

  • Meisenheimer Complex Stabilization: Attack of the alpha-effect nucleophile (hydrazine) at C2 forms a Meisenheimer intermediate where the negative charge is delocalized directly onto the electronegative pyridine nitrogen. Attack at C5 cannot achieve this stabilization. Consequently, displacement of the C2 fluorine is kinetically and thermodynamically favored.

Regioselectivity A 3-Bromo-2,5-difluoropyridine (Electrophilic Substrate) B C2-Fluorine (Ortho to N) Strong Resonance Activation A->B C C5-Fluorine (Meta to N) Weak Inductive Activation Only A->C D Hydrazine Nucleophilic Attack (Alpha-Effect Driven) B->D Favored Pathway C->D Disfavored Pathway E Meisenheimer Complex Charge Stabilized on Pyridine N D->E F 3-Bromo-5-fluoro-2-hydrazinylpyridine E->F - HF

Logical flowchart defining the regioselective SNAr preference at the C2 position.

Experimental Workflows

Workflow Step1 Reagent Prep Cool to 0 °C Step2 Dropwise Addition N2H4·H2O Step1->Step2 Step3 SNAr Reaction Stir at RT for 4h Step2->Step3 Step4 Aqueous Quench & Precipitation Step3->Step4 Step5 Isolation Yield: >85% Step4->Step5

Step-by-step experimental workflow for the synthesis of the target hydrazine derivative.

Protocol 1: Regioselective Synthesis of 3-Bromo-5-fluoro-2-hydrazinylpyridine

Materials & Reagents:

  • 3-Bromo-2,5-difluoropyridine (Electrophile, 1.0 equiv)

  • Hydrazine hydrate (64% hydrazine, Nucleophile, 3.0 equiv) [2]

  • Ethanol (Absolute, Solvent)

  • Deionized Water (Anti-solvent)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 3-bromo-2,5-difluoropyridine (10.0 mmol, 1.94 g) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality Checkpoint: Ethanol is selected over aprotic solvents (like DMF) because it supports the solubility of both the fluoropyridine and hydrazine hydrate while moderating the nucleophilicity of hydrazine through hydrogen bonding. This prevents runaway exotherms and suppresses unwanted bis-substitution.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes under a nitrogen atmosphere.

  • Nucleophile Addition: Add hydrazine hydrate (30.0 mmol, 1.5 mL) dropwise over 15 minutes using a syringe pump.

    • Causality Checkpoint: The alpha-effect makes hydrazine exceptionally reactive. Dropwise addition at 0 °C ensures the local concentration of the nucleophile remains low, strictly enforcing mono-substitution at the highly activated C2 position [1].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validating System: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.8) will disappear, replaced by a highly polar, UV-active product spot (Rf ~0.2). LCMS will confirm the product mass [M+H]+ at m/z 206.0 / 208.0, displaying the characteristic 1:1 bromine isotope pattern.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold deionized water. A pale yellow precipitate will immediately begin to form. Stir vigorously for 30 minutes to ensure complete precipitation.

    • Causality Checkpoint: Water acts as an anti-solvent. The target product is highly crystalline and insoluble in cold water, allowing for an extraction-free isolation that maximizes purity and yield while washing away unreacted hydrazine.

  • Isolation: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with cold water (2 × 20 mL). Dry the solid in a vacuum oven at 40 °C overnight.

Protocol 2: Downstream Application - Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The hydrazine moiety of 3-Bromo-5-fluoro-2-hydrazinylpyridine is a potent nucleophile, serving as a key precursor for fused heterocyclic systems [1].

Step-by-Step Methodology:

  • Condensation: Combine 3-Bromo-5-fluoro-2-hydrazinylpyridine (5.0 mmol) and an appropriate aldehyde or ketone (e.g., trifluoroacetaldehyde, 5.5 mmol) in glacial acetic acid (10 mL).

  • Cyclization: Heat the mixture to 90 °C for 6 hours.

    • Causality Checkpoint: The acidic environment catalyzes the initial hydrazone formation. The elevated temperature subsequently drives the intramolecular cyclization onto the C3-bromine position (via direct condensation or subsequent transition-metal catalyzed cross-coupling depending on the exact electrophile design).

  • Validation: LCMS analysis will show the loss of water (-18 Da) and the formation of the cyclized core.

Quantitative Data Presentation

To establish the optimal conditions for the SNAr reaction (Protocol 1), various parameters were evaluated. The data is summarized in Table 1 below.

Table 1: Optimization of Reaction Conditions for the SNAr of 3-Bromo-2,5-difluoropyridine

EntrySolventTemperature (°C)Hydrazine (Equiv)Conversion (%)Regioselectivity (C2:C5)Isolated Yield (%)
1THF0 to RT1.575>99:168
2DMFRT3.010085:1572 (Complex Workup)
3 EtOH 0 to RT 3.0 >99 >99:1 88
4EtOH80 (Reflux)5.010060:4045 (Bis-substitution)

Analysis: Ethanol at 0 °C warming to RT (Entry 3) provides the optimal balance of complete conversion, perfect regioselectivity, and ease of isolation. High temperatures and excess nucleophile (Entry 4) degrade regiocontrol, leading to unwanted C5-substitution and bis-pyridyl formation.

References

  • Benchchem. "3-Bromo-5-fluoro-2-hydrazinylpyridine | 1379360-21-0". Benchchem.
  • Google Patents. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same". Google Patents.
Application

Application Note: 3-Bromo-5-fluoro-2-hydrazinylpyridine in the Discovery and Synthesis of Next-Generation Ryanodine Receptor (RyR) Modulators

Executive Summary The development of modern agrochemicals relies heavily on the strategic incorporation of halogenated heterocycles to optimize binding affinity, environmental profile, and metabolic stability. 3-Bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on the strategic incorporation of halogenated heterocycles to optimize binding affinity, environmental profile, and metabolic stability. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS 1379360-21-0) has emerged as a highly strategic polysubstituted building block in the synthesis of advanced crop protection agents[1].

Specifically, this compound serves as the critical precursor for novel fluorinated N-pyridylpyrazole pharmacophores—the core structural motif found in anthranilic diamide insecticides (e.g., chlorantraniliprole, cyantraniliprole, and tetrachlorantraniliprole) [2][5]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-bromo-5-fluoro-2-hydrazinylpyridine in the development of next-generation ryanodine receptor (RyR) activators.

Mechanistic Insights & Structural Causality

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected over the industry-standard 3-chloro-2-hydrazinylpyridine [4]. The design of the pyridine ring in RyR modulators is not arbitrary; it is a highly tuned system governed by steric and electronic parameters.

  • The 2-Hydrazine Moiety (The Nucleophilic Anchor): The hydrazine group at the 2-position is a potent nucleophile. The presence of the highly electronegative fluorine at the 5-position and bromine at the 3-position makes the carbon at the 2-position highly electron-deficient, stabilizing the precursor and directing the regioselective cyclocondensation with diethyl maleate to form the pyrazole ring [1].

  • The 3-Bromo Substituent (Steric Locking): To achieve optimal binding in the insect RyR, the N-pyridylpyrazole system must adopt a non-coplanar conformation. The bulky bromine atom at the 3-position provides the exact steric hindrance required to restrict rotation around the C–N bond linking the pyrazole and pyridine rings, locking the molecule into its bioactive conformation [2].

  • The 5-Fluoro Substituent (Metabolic Shielding): In field applications, insect cytochrome P450 enzymes rapidly metabolize active ingredients via oxidative pathways. The 5-position of the pyridine ring is a known metabolic liability. Substituting a hydrogen atom with a fluorine atom blocks oxidative degradation while simultaneously increasing the lipophilicity (LogP) of the molecule, enhancing cuticular penetration in target pests [3].

Synthetic Workflow & Pathway Visualization

The conversion of 3-bromo-5-fluoro-2-hydrazinylpyridine into a fully elaborated anthranilic diamide requires a precise, multi-step sequence. The workflow involves pyrazolidinone formation, simultaneous aromatization and bromination, saponification, and a highly controlled amide coupling.

G A 3-Bromo-5-fluoro- 2-hydrazinylpyridine B Pyrazolidin-3-one Intermediate A->B Diethyl maleate NaOEt, EtOH C Bromopyrazole Ester B->C POBr3, MeCN Reflux D Pyrazole-5- carboxylic acid C->D 1. NaOH 2. HCl E Fluorinated Anthranilic Diamide D->E Anthranilic amide MsCl, 3-Picoline

Synthetic pathway from 3-bromo-5-fluoro-2-hydrazinylpyridine to RyR diamides.

Quantitative Data: Structure-Activity Relationship (SAR) Parameters

When designing novel RyR modulators, substituting the standard 3-chloro pyridine motif with a 3-bromo-5-fluoro motif alters key physicochemical properties. Table 1 summarizes the theoretical shifts driving the use of this building block.

Table 1: Physicochemical and Steric Parameters of Pyridine Substituents

ParameterStandard Motif (3-Cl)Novel Motif (3-Br, 5-F)Agrochemical Impact
Steric Taft Parameter ( Es​ ) at R3 -0.97 (Chlorine)-1.16 (Bromine)Enhanced conformational locking; higher RyR affinity.
Metabolic Liability at C5 High (C-H bond)Blocked (C-F bond)Extended field half-life; resistance to P450 oxidation.
Electronegativity (Pauling) 3.163.98 (Fluorine at C5)Increased electron deficiency of the pyridine ring.
Estimated Δ LogP Baseline+0.35 to +0.50Improved insect cuticular penetration and rainfastness.

Experimental Protocols

The following self-validating protocols describe the conversion of 3-bromo-5-fluoro-2-hydrazinylpyridine into the activated pyrazole carboxylic acid, the universal precursor for diamide libraries.

Protocol 1: Regioselective Synthesis of the Pyrazolidin-3-one Intermediate

Critical Insight: The stoichiometry of the base is paramount. Literature indicates that exceeding 2.0 equivalents of sodium ethoxide leads to premature ring-opening and drastically reduces yields [3].

  • Preparation: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-fluoro-2-hydrazinylpyridine (20.6 g, 100 mmol) in anhydrous ethanol (150 mL).

  • Addition: Add diethyl maleate (20.6 g, 120 mmol, 1.2 eq) dropwise at room temperature. Stir for 15 minutes.

  • Cyclization: Slowly add a freshly prepared solution of sodium ethoxide (prepared from 4.6 g of Na metal in 50 mL EtOH; exactly 2.0 eq).

  • Reflux: Heat the reaction mixture to 75–80 °C and reflux for 2 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 206) is consumed, and the intermediate mass ( m/z 332) is dominant.

  • Workup: Cool to 40 °C. Quench with glacial acetic acid (12.0 g, 200 mmol) to neutralize the base. Remove ethanol under reduced pressure. Extract the residue with dichloromethane (3 × 100 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude pyrazolidin-3-one.

Protocol 2: Aromatization and Bromination to the Pyrazole Ester

Critical Insight: Phosphorus oxybromide ( POBr3​ ) serves a dual function here: it acts as a dehydrating agent to aromatize the pyrazolidine ring into a pyrazole, and it acts as a brominating agent to install the crucial bromine atom at the 4-position of the pyrazole ring (which is required for maximum insecticidal activity) [2].

  • Preparation: Dissolve the crude pyrazolidin-3-one intermediate (~30 g) in anhydrous acetonitrile (200 mL).

  • Reagent Addition: Carefully add POBr3​ (86.0 g, 300 mmol, 3.0 eq) in portions. Caution: Highly exothermic and corrosive.

  • Reaction: Heat the mixture to reflux (82 °C) for 4 hours.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a single, less polar spot. LC-MS should confirm the aromatized, brominated ester ( m/z 393 for 79Br2​ ).

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice (500 g). Neutralize to pH 7 with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 × 150 mL), dry, and concentrate. Purify via silica gel chromatography to isolate Ethyl 3-bromo-1-(3-bromo-5-fluoropyridin-2-yl)-1H-pyrazole-5-carboxylate.

Protocol 3: Saponification and Amide Coupling (Diamide Formation)
  • Hydrolysis: Dissolve the pyrazole ester (10 mmol) in ethanol (30 mL). Add 2M aqueous NaOH (15 mL). Stir at room temperature for 2 hours. Acidify with 2M HCl to pH 2. Filter the precipitated pyrazole-5-carboxylic acid and dry under vacuum.

  • Activation: Suspend the acid (5 mmol) in acetonitrile (20 mL). Add 3-picoline (15 mmol) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 6 mmol) dropwise. Stir for 30 minutes to form the mixed anhydride[5].

  • Coupling: Add the desired anthranilic amide derivative (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, 5 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Pour into water, filter the resulting precipitate, and recrystallize from acetonitrile to yield the final fluorinated anthranilic diamide RyR activator.

References

  • Benchchem. 3-Bromo-5-fluoro-2-hydrazinylpyridine | 1379360-21-0.
  • National Institutes of Health (NIH) / PMC. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities.
  • Chinese Chemical Society (CCSPublishing). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety.
  • Smolecule. Buy 3-Chloro-2-hydrazinopyridine | 22841-92-5.
  • Benchchem. Discovery and development of Tetrachlorantraniliprole as a novel insecticide.
Method

Protocol for synthesizing triazolopyridines using 3-Bromo-5-fluoro-2-hydrazinylpyridine

Application Notes & Protocols Topic: A Robust and Scalable Protocol for the Synthesis of 7-Bromo-5-fluoro-[1][2][3]triazolo[4,3-a]pyridine Derivatives Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Robust and Scalable Protocol for the Synthesis of 7-Bromo-5-fluoro-[1][2][3]triazolo[4,3-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.

Introduction and Scientific Context

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and antiproliferative properties.[4] Their rigid, planar structure and hydrogen bonding capabilities make them ideal cores for designing inhibitors for various enzymes and receptors.[5]

This application note provides a detailed, field-proven protocol for the synthesis of substituted 7-Bromo-5-fluoro-[1][2][3]triazolo[4,3-a]pyridines, starting from the key intermediate 3-Bromo-5-fluoro-2-hydrazinylpyridine . The methodology detailed herein is a classical and highly effective dehydrative cyclization reaction, which is valued for its operational simplicity, broad substrate scope, and scalability. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: The Dehydrative Cyclization Pathway

The synthesis is a two-stage, one-pot process involving the initial formation of a hydrazide intermediate followed by an intramolecular dehydrative cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

Stage 1: Acylhydrazide Formation The synthesis commences with the nucleophilic attack of the terminal nitrogen of the hydrazine moiety of 3-Bromo-5-fluoro-2-hydrazinylpyridine (1) on the electrophilic carbonyl carbon of a selected carboxylic acid (2) . This forms a stable N'-acyl-N-(5-bromo-3-fluoropyridin-2-yl)hydrazide intermediate (3) .

Stage 2: Intramolecular Cyclization and Aromatization The subsequent and rate-determining step is the intramolecular cyclization. Under the action of a strong dehydrating agent such as phosphorus oxychloride (POCl₃), the carbonyl oxygen of the hydrazide is activated. This facilitates a nucleophilic attack by the pyridine ring nitrogen (N1) onto the activated carbonyl carbon.[6][7] The resulting tetrahedral intermediate then collapses, eliminating water (facilitated by POCl₃) to form the final, stable aromatic triazolopyridine ring system (4) .

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 3-Bromo-5-fluoro- 2-hydrazinylpyridine (1) Intermediate N'-acyl-hydrazinylpyridine (3) Reactant1->Intermediate Acylation Reactant2 Carboxylic Acid (2) (R-COOH) Reactant2->Intermediate Product 7-Bromo-5-fluoro-3-R- [1,2,4]triazolo[4,3-a]pyridine (4) Intermediate->Product Intramolecular Cyclization & Dehydration (e.g., POCl₃)

Caption: Figure 1: Proposed Reaction Mechanism. A two-stage process involving acylation followed by dehydrative cyclization.

Detailed Experimental Protocol

This protocol details the synthesis of 7-Bromo-5-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a representative example. The methodology can be adapted for various aliphatic and aromatic carboxylic acids.

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
3-Bromo-5-fluoro-2-hydrazinylpyridine>97%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Phosphorus Oxychloride (POCl₃)>99% (ReagentPlus)Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) soln.Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-
Silica Gel60 Å, 230-400 meshSorbent Tech.
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine hydrazinylpyridine and acetic acid in flask. B 2. Cooled Addition Cool flask to 0°C. Add POCl₃ dropwise. A->B C 3. Reaction Heat mixture to reflux (e.g., 110°C) for 3-5 hours. B->C D 4. Monitoring Monitor reaction progress by TLC. C->D E 5. Quenching Cool to RT, then pour onto ice/water. Neutralize with NaHCO₃. D->C Continue heating if incomplete D->E If complete F 6. Extraction Extract aqueous layer with DCM (3x). E->F G 7. Drying & Concentration Dry combined organic layers (MgSO₄). Concentrate via rotary evaporation. F->G H 8. Purification Purify crude product by flash column chromatography. G->H I 9. Characterization Analyze pure product (NMR, MS, MP). H->I

Caption: Figure 2: Experimental Workflow. A systematic flow from reaction setup to final product characterization.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Bromo-5-fluoro-2-hydrazinylpyridine (1.0 eq, e.g., 2.06 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (1.2 eq, 0.72 g, 12.0 mmol).

  • Controlled Addition of Dehydrating Agent: Place the flask in an ice-water bath to cool to 0°C. Cautiously add phosphorus oxychloride (POCl₃) (3.0 eq, 4.60 g, 30.0 mmol) dropwise via a dropping funnel over 15-20 minutes.

    • Causality Note: POCl₃ is a highly reactive and corrosive dehydrating agent. Slow, cooled addition is critical to control the initial exothermic reaction and prevent uncontrolled side reactions.[7][8]

  • Reaction Execution: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain the reflux for 3-5 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. In a well-ventilated fume hood, very carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring.

    • Safety Note: This quenching step is highly exothermic and will release HCl gas. Perform with extreme caution.

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).

    • Expert Insight: Pyridine-containing compounds can sometimes exhibit peak tailing on silica gel. To mitigate this, a small amount of triethylamine (~0.5%) can be added to the eluent to improve peak shape and recovery.[9]

  • Isolation: Combine the pure fractions and evaporate the solvent to yield 7-Bromo-5-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a solid.

Data Analysis and Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

ParameterTechniqueExpected Result for 7-Bromo-5-fluoro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Appearance Visual InspectionOff-white to pale yellow solid
Molecular Formula -C₇H₅BrFN₃
Molecular Weight -230.04 g/mol
¹H NMR 400 MHz, CDCl₃δ (ppm): ~8.0 (d, 1H, H-5), ~7.5 (dd, 1H, H-8), ~2.7 (s, 3H, CH₃)
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 230.9, 232.9 (characteristic isotopic pattern for Bromine)
Melting Point Melting Point App.To be determined experimentally

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating time or temperature; Inactive POCl₃.Extend reflux time and re-check by TLC. Ensure POCl₃ is fresh and has been stored under anhydrous conditions.
Low Yield Inefficient extraction; Product loss during purification.Ensure pH is basic before extraction. Perform multiple extractions (3-4 times). Use recommended chromatography practices.[9]
Dark-colored Crude Product Reaction overheated; Side reactions.Ensure controlled addition of POCl₃ at 0°C. Consider a slightly lower reflux temperature.
Difficult Purification Streaking on TLC/column.Add a competing base like triethylamine (0.5-1.0% v/v) to the chromatography eluent to sharpen peaks.[9]

References

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases.ChemRxiv.
  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.Arabian Journal of Chemistry.
  • 1,2,4-Triazolo[1,5-a]pyridine synthesis.Organic Chemistry Portal.
  • Preparation method of triazolopyridine derivative.
  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.Semantic Scholar.
  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.RSC Publishing.
  • The Chemistry of the Triazolopyridines: An Update.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv

Sources

Application

3-Bromo-5-fluoro-2-hydrazinylpyridine for the preparation of fluorinated hydrazones

Application Note: 3-Bromo-5-fluoro-2-hydrazinylpyridine in the Synthesis of Fluorinated Hydrazones and Advanced Heterocycles Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5-fluoro-2-hydrazinylpyridine in the Synthesis of Fluorinated Hydrazones and Advanced Heterocycles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the utilization of 3-bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) in the preparation of fluorinated hydrazones and their subsequent cyclization into advanced functional materials.

Structural Rationale & Mechanistic Insights

  • The 2-Hydrazinyl Moiety (The Nucleophile): The hydrazine group at the 2-position acts as a potent bis-nucleophile. The primary amine readily condenses with aldehydes and ketones to form hydrazones, while the secondary amine serves as a pivotal handle for subsequent cyclization into fused heterocyclic systems[1].

  • The 5-Fluoro Substituent (The Modulator): Fluorine is highly electronegative. During the synthesis of this precursor, the 5-fluoro group strongly activates the 2-position for nucleophilic aromatic substitution ( SN​Ar )[1]. In the final drug candidate, this fluorine atom enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position.

  • The 3-Bromo Substituent (The Cross-Coupling Handle): The bromine atom provides an orthogonal site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Because the hydrazone linkage is generally stable to standard palladium catalysis, researchers can rapidly generate structure-activity relationship (SAR) libraries by diversifying the C3 position after the hydrazone is formed.

Mechanistic Principles of Hydrazone Formation

The condensation of 3-bromo-5-fluoro-2-hydrazinylpyridine with carbonyl compounds is governed by strict pH and thermodynamic controls.

Causality of pH Control: This reaction requires mild acid catalysis. The acid protonates the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack. However, if the pH drops below 4.0, the primary nitrogen of the hydrazine (pKa 5.0) becomes protonated, forming a hydrazinium ion and completely losing its nucleophilicity. Therefore, a buffered environment—typically achieved using 1–5 mol% glacial acetic acid to maintain a pH of 4.5–5.0—is critical for optimal kinetics.

Thermodynamic Control: Hydrazone formation is a reversible equilibrium. To drive the reaction to completion, water must be removed or the product must be sequestered. Utilizing an alcoholic solvent (like ethanol) is highly effective; the starting materials are soluble, but the resulting rigid, fluorinated hydrazone often crystallizes out of solution upon cooling, driving the equilibrium forward via Le Chatelier's principle.

Quantitative Data & Reaction Optimization

Recent shifts toward sustainable chemistry have optimized the synthesis of these heterocycles. Table 1 summarizes the operational parameters comparing conventional heating with modern, green-chemistry approaches[1].

Table 1: Optimization Parameters for Fluorinated Hydrazone Synthesis

ParameterConventional ApproachGreen / Optimized ApproachMechanistic Causality & Impact
Solvent Toluene or THFEthanol or Water/PEGProtic solvents stabilize the transition state via hydrogen bonding and promote product precipitation.
Catalyst p -TsOH (10 mol%)Acetic Acid (1-5 mol%)Acetic acid maintains the optimal pH window (4.5–5.0) without over-protonating the hydrazine nucleophile.
Energy Source Oil Bath (Reflux)Microwave IrradiationMicrowave heating provides rapid, volumetric energy transfer, reducing reaction times from hours to minutes[1].
Typical Yield 65% – 75%85% – 95%Shorter reaction times prevent thermal degradation and minimize the formation of azine byproducts.

Experimental Protocols

Every protocol must be a self-validating system. The following methodologies are designed to ensure high fidelity and reproducibility.

Protocol A: General Synthesis of Fluorinated Pyridyl Hydrazones

This protocol utilizes thermodynamic precipitation to ensure high purity without the need for column chromatography.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde or ketone (1.0 mmol) in absolute ethanol (5.0 mL).

  • Nucleophile Addition: Add 3-bromo-5-fluoro-2-hydrazinylpyridine (1.05 mmol, slight excess to ensure complete consumption of the carbonyl).

  • Catalysis: Add 2 drops of glacial acetic acid ( 5 mol%) to adjust the solution to pH 4.5.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:3).

  • Isolation: Once the carbonyl is consumed, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. The fluorinated hydrazone will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 2 mL) to remove unreacted hydrazine, and dry in vacuo.

Protocol B: Downstream Cyclization to Triazaborolopyridinium Fluorescent Probes

Pyridin-2-yl hydrazones can be cyclized into highly fluorescent triazaborolopyridinium (HPY) cores, which are exceptional membrane-permeable dyes for live-cell imaging[2][3][4].

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the fluorinated hydrazone synthesized in Protocol A (1.0 mmol) and dry toluene (5.0 mL).

  • Lewis Acid Addition: Slowly add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 5.0 mmol). Causality: The hydrazone nitrogen attacks the boron, displacing the ether to form a B-N coordinate bond[3].

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) dropwise. Causality: DBU is a strong, non-nucleophilic base that deprotonates the intermediate, driving the cyclization and subsequent fluoride elimination to lock the rigid, conjugated core[3].

  • Reaction: Heat the mixture at 90 °C for 5–8 hours[3].

  • Workup: Remove volatiles under reduced pressure. Dissolve the residue in CH2​Cl2​ (25 mL) and wash with distilled water (25 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via reverse-phase chromatography[2].

Workflow Visualization

G Start 3-Bromo-5-fluoro- 2-hydrazinylpyridine Condensation Acid-Catalyzed Condensation (pH 4.5) Start->Condensation Carbonyl Aldehyde / Ketone Carbonyl->Condensation Hydrazone Fluorinated Pyridyl Hydrazone Condensation->Hydrazone -H2O Coupling Cross-Coupling (via C3-Bromo) Hydrazone->Coupling Pd(PPh3)4 Cyclization BF3 Cyclization (Fluorescent Probe) Hydrazone->Cyclization BF3·OEt2, DBU

Figure 1: Synthetic workflow from 3-bromo-5-fluoro-2-hydrazinylpyridine to advanced derivatives.

References

  • Benchchem. "3-Bromo-5-fluoro-2-hydrazinylpyridine".
  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of a New Class of Membrane Permeable Triazaborolopyridinium Fluorescent Probes".
  • Google Patents. "US8715529B1 - Synthesis and applications of triazaborolopyridinium compounds and substituted triazaborolopyridinium compounds and methods of use".
  • Journal of the American Chemical Society (JACS). "Design and Synthesis of a New Class of Membrane-Permeable Triazaborolopyridinium Fluorescent Probes".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for failed reactions involving 3-Bromo-5-fluoro-2-hydrazinylpyridine

Technical Support Center: 3-Bromo-5-fluoro-2-hydrazinylpyridine Welcome to the technical support guide for 3-Bromo-5-fluoro-2-hydrazinylpyridine. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-fluoro-2-hydrazinylpyridine

Welcome to the technical support guide for 3-Bromo-5-fluoro-2-hydrazinylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered in reactions involving this versatile heterocyclic building block. The following question-and-answer guide is structured to address specific experimental failures, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of starting material, or the yield is extremely low. What are the primary factors to investigate?

This is a common issue stemming from several potential root causes, ranging from reagent quality to suboptimal reaction conditions. The electronic nature of 3-Bromo-5-fluoro-2-hydrazinylpyridine, featuring both electron-withdrawing halogens and a nucleophilic hydrazine moiety, requires careful consideration of the reaction environment.

Core Directive: Systematic Troubleshooting

A logical, step-by-step approach is critical. Before making drastic changes, verify the fundamentals. The following flowchart outlines a systematic troubleshooting process.

G Start Reaction Failure: Low or No Product Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Assess Reaction Conditions Start->Condition_Check Monitoring_Check 3. Review Reaction Monitoring & Work-up Start->Monitoring_Check Purity Is 3-Bromo-5-fluoro-2-hydrazinylpyridine pure? (NMR, LC-MS) Reagent_Check->Purity Temperature Is the temperature appropriate? (Too low for activation energy?) Condition_Check->Temperature TLC Is the TLC system adequate? (Separating starting material and product) Monitoring_Check->TLC Hydrazine_Oxidation Is the hydrazine group oxidized? (Color change, old reagent) Purity->Hydrazine_Oxidation Partner_Reagent Is the reaction partner (e.g., dicarbonyl) stable and pure? Hydrazine_Oxidation->Partner_Reagent Stoichiometry Is stoichiometry correct? (Consider base, catalyst) Partner_Reagent->Stoichiometry Solvent Is the solvent suitable? (Solubility, aprotic vs. protic) Temperature->Solvent Atmosphere Is an inert atmosphere required? (Hydrazine oxidation risk) Solvent->Atmosphere Catalyst Is a catalyst (e.g., acid) needed and is it active? Atmosphere->Catalyst Workup_Loss Is product lost during work-up? (Extraction pH, solubility) TLC->Workup_Loss Isolation Is the purification method appropriate? (Column chromatography, recrystallization) Workup_Loss->Isolation G cluster_reagents Reactants cluster_products Potential Products A 3-Bromo-5-fluoro- 2-hydrazinylpyridine Desired Desired Product (e.g., Pyridazine) A->Desired Side1 Side Product 1: Di-substituted Adduct A->Side1 Excess Electrophile Side2 Side Product 2: Oxidized Hydrazine A->Side2 Air/Heat Side3 Side Product 3: Ring Decomposition A->Side3 Harsh Conditions B 1,3-Diketone (Electrophile) B->Desired B->Side1

Caption: Competing reaction pathways leading to side products.

Q3: I'm having trouble monitoring my reaction with TLC. What is a good starting point for a mobile phase?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. [1] Protocol: Establishing a TLC System

  • Objective: To find a solvent system (mobile phase) that provides good separation between the starting material (3-Bromo-5-fluoro-2-hydrazinylpyridine), the reaction partner, and the expected product. A good Rf value is typically between 0.2 and 0.5.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • TLC developing chamber

    • Capillary spotters

    • Mobile phase solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

    • Visualization method (UV lamp at 254 nm, potassium permanganate stain)

  • Procedure:

    • Step 1: Spotting: Prepare dilute solutions of your starting material and co-reactant in a volatile solvent. Spot them separately, along with a co-spot (both materials in the same spot), on the TLC plate baseline. Also, spot the reaction mixture.

    • Step 2: Initial Solvent System: Start with a moderately polar mobile phase. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.

      • Try 3:1 Hexanes:Ethyl Acetate. Develop the plate and visualize under UV light.

    • Step 3: Optimization:

      • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate). Try 1:1 Hexanes:Ethyl Acetate.

      • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent. Try 5:1 Hexanes:Ethyl Acetate.

      • If separation is poor: Try a different solvent system. Dichloromethane/Methanol is another excellent choice for polar, nitrogen-containing heterocycles. [2]Start with 98:2 DCM:Methanol and adjust as needed.

  • Visualization:

    • UV Light: The pyridine ring is UV active and should appear as a dark spot on the fluorescent background.

    • Staining: If the product is not UV active, a potassium permanganate (KMnO₄) stain can be used, which reacts with many organic functional groups.

Q4: The reaction appears complete by TLC/LC-MS, but I am struggling with purification. What are the best methods?

Purification can be challenging due to the basicity of the pyridine nitrogen and the polarity of the molecule.

Purification Strategies:

  • Aqueous Work-up:

    • Objective: To remove inorganic salts and highly polar impurities.

    • Procedure: After quenching the reaction, dilute the mixture with an organic solvent (e.g., Ethyl Acetate, DCM) and wash with water.

    • Expert Tip: The pH of the aqueous layer is critical. Avoid strongly acidic water, which can protonate your product and pull it into the aqueous layer. A wash with saturated sodium bicarbonate solution can help neutralize any residual acid catalyst, followed by a brine wash to aid phase separation.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Use the solvent system developed during your TLC analysis. A slightly less polar system than the one used for TLC will often give better separation on the column.

    • Amine Tailing: The basic nitrogen on your product can interact strongly with the acidic silica gel, leading to "tailing" or streaking of the spot, resulting in poor separation.

      • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase to suppress this interaction and achieve sharp, well-defined bands. [3]

  • Recrystallization:

    • Objective: To obtain highly pure crystalline material. This is often the best method if a suitable solvent system can be found.

    • Procedure:

      • Solvent Screening: Find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

      • Execution: Dissolve the crude product in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration. [3]

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • BenchChem. (2025).
  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]

  • Glaser, R., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Chambers, R. D., et al. (1999). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry. [Link]

  • BenchChem. (2025).
  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Deshmukh, R. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. [Link]

  • Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (2014). Decompostion of Hydrazine in Aqueous Solutions. [Link]

Sources

Optimization

Technical Support Center: Safe Handling and Troubleshooting for 3-Bromo-5-fluoro-2-hydrazinylpyridine

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) . This compound is a highly strategic, polysubstituted intermediate used in multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) . This compound is a highly strategic, polysubstituted intermediate used in multi-step organic synthesis. It leverages the potent nucleophilicity of its hydrazine moiety alongside orthogonal functionalization sites provided by the 3-bromo and 5-fluoro substituents[1].

While invaluable for constructing fused heterocyclic systems[1], pyridylhydrazines present severe toxicity, reactivity, and stability hazards[2][3]. This guide is designed for drug development professionals and synthetic chemists to ensure scientific integrity, operational safety, and experimental success.

Physicochemical & Hazard Profiling

Understanding the quantitative hazard metrics of hydrazine derivatives is the first step in designing a safe experimental workflow. The high electronegativity of the fluorine atom activates the pyridine ring[1], but the hydrazine group introduces significant auto-oxidation and toxicity risks[4][5].

Table 1: Physicochemical Properties & Hazard Metrics

Property / MetricValue / ClassificationReference
CAS Number 1379360-21-0[1]
Molecular Formula C5H5BrFN3[1]
Molecular Weight 206.02 g/mol [1]
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[3][6]
Autoignition Risk High (Hydrazine vapor AIT ~165 °C)[5]
OSHA Exposure Limit 1.0 ppm (TWA for hydrazine base)[4]
ACGIH Exposure Limit 0.01 ppm (for hydrazine base)[5]

Table 2: Required PPE Specifications & Material Compatibility

PPE CategorySpecification / MaterialCausality & Justification
Gloves Heavy-duty Butyl Rubber or Double-NitrilePrevents transdermal absorption. Hydrazine derivatives are vesicants and severe skin sensitizers[2].
Eye Protection Tight-fitting chemical goggles + Face shieldProtects against severe eye damage, chemical burns, and unexpected pressure ruptures[2][3].
Respiratory SCBA or Class II Type B2 Biosafety CabinetStandard cartridge respirators are insufficient for highly toxic hydrazine vapors[4].
Handling Tools PTFE, Ceramic, or Plastic SpatulasAvoids trace transition metals (Fe, Cu, Mo) which catalytically decompose hydrazines into nitrogen gas[4].

Experimental Workflows & Protocols

HandlingWorkflow Storage 1. Storage (-20°C, Argon Atmosphere) Transfer 2. Transfer to Glovebox/Fume Hood Storage->Transfer Weighing 3. Weighing (Use PTFE Spatula Only) Transfer->Weighing Solvation 4. Solvation & Dilution (Minimize Exotherms) Weighing->Solvation Reaction 5. Reaction Execution (Vented System) Solvation->Reaction Quenching 6. Chemical Quenching (NaOCl Oxidation) Reaction->Quenching

Workflow for the safe handling, transfer, and quenching of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Protocol A: Safe Weighing and Solvation

Self-Validating Step: Always verify the integrity of the inert atmosphere before opening the source vial to prevent rapid auto-oxidation.

  • Purge the analytical balance chamber or glovebox with high-purity Argon.

  • Don all required PPE as outlined in Table 2.

  • Retrieve the amber storage vial from the -20°C freezer[6]. Crucial: Allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation; moisture accelerates the degradation of the hydrazine moiety.

  • Using a PTFE spatula, weigh the required mass of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

  • Immediately dissolve the compound in a pre-cooled, degassed solvent (e.g., anhydrous THF or DMF). Causality: Diluting hydrazine derivatives increases inherent safety by reducing vapor pressure and mitigating localized exothermic heating[5].

  • Backfill the source vial with Argon, seal tightly, and return to -20°C storage[6].

Protocol B: Emergency Quenching and Waste Disposal

Self-Validating Step: The absence of gas evolution and a negative colorimetric spot test confirm the complete destruction of the reactive hydrazine group.

  • Transfer the unreacted reaction mixture to a large Erlenmeyer flask situated in an ice-water bath (maintain <20°C).

  • Dilute the mixture with a 5-fold volume of deionized water to reduce inherent reaction hazards[5].

  • Slowly add a 5% aqueous sodium hypochlorite (bleach) solution dropwise using an addition funnel under vigorous magnetic stirring.

  • Monitor for nitrogen gas evolution. Continue the addition until effervescence completely ceases. Causality: Hypochlorite oxidation of hydrazine is highly exothermic; the ice bath prevents runaway boiling and the volatilization of unreacted toxic precursors.

  • Perform a colorimetric spot test using p-dimethylaminobenzaldehyde (Ehrlich's reagent). A lack of yellow/orange color confirms the complete neutralization of the hydrazine.

  • Dispose of the neutralized aqueous mixture according to institutional hazardous waste guidelines.

Troubleshooting Guides & FAQs

Q1: Why is my 3-Bromo-5-fluoro-2-hydrazinylpyridine degrading into a dark, insoluble mass during storage, and how can I prevent it? Causality: Hydrazine derivatives are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and moisture. Furthermore, trace transition metals (e.g., iron from stainless steel spatulas, rust) can catalytically decompose the hydrazine moiety into nitrogen gas and reactive radicals[4]. Solution: Always store the compound at -20°C in a tightly sealed, amber glass container to prevent thermal and photolytic degradation[6]. Backfill the vial with Argon after every use and strictly avoid metal handling tools[4].

Q2: I observed unexpected pressure buildup and foaming in my sealed reaction vessel during a condensation reaction. What caused this, and how do I safely troubleshoot? Causality: The hydrazine group can undergo rapid, exothermic decomposition, releasing copious amounts of nitrogen gas (N₂) and ammonia (NH₃). This is often triggered by localized overheating, highly alkaline conditions, or the accidental introduction of oxidizing agents[2][5]. Solution:

  • Immediately halt heating and remove the heat source. Allow the vessel to cool to ambient temperature behind a blast shield.

  • Vent the system periodically through an oil bubbler connected to a nitrogen line to safely release pressure[2].

  • For future runs, scale down the reaction, ensure no strong oxidizers are present, and utilize emergency pressure-relief systems (e.g., burst disks)[5].

Q3: What are the specific synthetic advantages of the fluorine and bromine substitutions on this pyridine ring during heterocycle construction? Causality: The 3-bromo and 5-fluoro groups provide orthogonal sites for sequential functionalization. The highly electronegative fluorine atom at the 5-position strongly withdraws electron density via the inductive effect, activating the 2-position for nucleophilic aromatic substitution (S_NAr)[1]. Once the hydrazine moiety is utilized to form a fused heterocycle, the bromine at the 3-position remains available as a synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1].

Mechanistic Reactivity Pathways

ReactivityPathway Substrate 3-Bromo-5-fluoro- 2-hydrazinylpyridine Condensation Controlled Condensation (Electrophile Addition) Substrate->Condensation Synthetic Pathway Oxidation Unintended Oxidation (O2 / Trace Metals) Substrate->Oxidation Hazard Pathway Heterocycle Fused Heterocycle Formation Condensation->Heterocycle Decomposition Exothermic Decomposition (N2 Gas Release) Oxidation->Decomposition

Divergent pathways of 3-Bromo-5-fluoro-2-hydrazinylpyridine: controlled synthesis vs. decomposition.

Sources

Troubleshooting

Strategies for scaling up the synthesis of 3-Bromo-5-fluoro-2-hydrazinylpyridine

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0). This guide is designed for process chemists and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0). This guide is designed for process chemists and drug development professionals transitioning this critical polysubstituted pyridine intermediate from bench-scale discovery to multi-kilogram production.

Section 1: Mechanistic Principles & Route Design

Q: Why is the nucleophilic aromatic substitution (SNAr) highly regioselective at the 2-position? A: The regioselectivity is driven by the synergistic electronic effects of the halogen substituents. In the precursor (typically 3-bromo-2-chloro-5-fluoropyridine or 3-bromo-2,5-difluoropyridine), the fluorine atom at the 5-position is highly electronegative, acting as a powerful activating group for SNAr. Concurrently, the bromine at the 3-position further withdraws electron density[1]. This combined inductive effect renders the carbon at the 2-position highly electron-deficient, making it the kinetically and thermodynamically favored target for the incoming hydrazine nucleophile[1].

Q: What is the primary chemical challenge when scaling up the SNAr reaction with hydrazine hydrate? A: The formation of symmetrical dimers (bis-hydrazines). In batch chemistry, the initial product (the mono-hydrazinylpyridine) can act as a nucleophile and attack unreacted starting material. To suppress this competitive secondary reaction, bench-scale protocols often utilize a massive excess of hydrazine hydrate (typically >5 to 10 volumes)[2]. On a multi-kilogram scale, this massive excess introduces severe safety hazards, increases raw material costs, and complicates downstream waste treatment[2].

Section 2: Scale-Up Troubleshooting & Optimization

Q: How can we reduce the hydrazine hydrate equivalents without sacrificing yield or increasing dimer impurities? A: The most effective strategy is transitioning from batch processing to continuous flow chemistry using microchannel reactors. In a microreactor, the high surface-area-to-volume ratio ensures instantaneous mixing and superior heat transfer. By maintaining a strict residence time (e.g., 100 seconds), the primary SNAr reaction completes rapidly, and the product is immediately quenched or removed from the reaction zone before it can react with remaining starting material[3]. This allows the hydrazine equivalents to be reduced to near-stoichiometric levels (1.2 - 1.5 eq) while maintaining yields >95%[3].

Q: What is the optimal solvent system for this transformation? A: While volatile organic solvents like THF or toluene are used in discovery, scale-up favors primary alcohols such as butan-1-ol or methanol[3][4]. Butanol is particularly advantageous for high-temperature flow reactions (e.g., 100°C) as its higher boiling point prevents outgassing and pressure spikes within the microreactor channels[3].

Section 3: Process Engineering Visualization

G N1 Precursor Solution (Halopyridine in Butanol) N3 Dual Plunger Pumps (Precise Stoichiometric Control) N1->N3 N2 Hydrazine Hydrate (80% Aqueous) N2->N3 N4 Microchannel Reactor (100°C, 100s Residence Time) N3->N4 N5 In-line Heat Exchanger (Rapid Quench to 20°C) N4->N5 N6 Phase Separation & Product Isolation N5->N6

Continuous flow microreactor workflow for the scalable synthesis of hydrazinylpyridines.

Section 4: Standardized Flow Protocol for Multi-Kilogram Scale

This self-validating protocol is adapted from optimized industrial microchannel procedures for 2-hydrazinylpyridine derivatives[3].

Materials:

  • Precursor (e.g., 3-Bromo-2-chloro-5-fluoropyridine): 1.0 equivalent

  • Hydrazine Hydrate (80% aqueous): 1.5 equivalents

  • Solvent: Butan-1-ol

Methodology:

  • Feed Preparation: Dissolve the halopyridine precursor in butan-1-ol to achieve a standardized molarity (e.g., 1.0 M). Place this in Feed Tank A. Place 80% hydrazine hydrate in Feed Tank B[3].

  • System Priming: Prime the microchannel reactor system with pure butanol to establish steady-state pressure and verify the integrity of the back-pressure regulator.

  • Thermal Equilibration: Set the integrated refrigeration/heating unit of the microchannel reactor to 100°C and allow 10 minutes for thermal stabilization[3].

  • Continuous Pumping: Engage the plunger pumps. Set the flow rate of Tank A and Tank B such that the molar ratio of Hydrazine to Precursor is exactly 1.5:1, and the total combined flow rate results in a residence time of exactly 100 seconds within the heated reactor zone[3].

  • Collection & Quenching: Route the reactor effluent through an in-line cooling loop set to 20°C. Collect the stable effluent in a receiving vessel.

  • Workup: Dilute the collected mixture with water to induce phase separation. Extract the aqueous layer with ethyl acetate. Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Section 5: Quantitative Data & Analytics

Table 1: Performance Comparison of Batch vs. Continuous Flow Synthesis

ParameterTraditional Batch MethodMicrochannel Flow MethodMechanistic Causality
Hydrazine Equivalents 5.0 - 10.0 eq1.2 - 1.5 eqFlow prevents dimer formation via rapid mass transfer.
Reaction Time 24 - 48 hours~100 secondsHigh surface area in flow allows operation at higher T without thermal runaway.
Yield 60 - 78%>95%Suppression of bis-hydrazine and oxidative degradation pathways.
Thermal Control Poor (Exothermic spikes)Excellent (Isothermal)Microchannels dissipate heat instantly, preventing localized hot spots.

Section 6: Safety, Hazard Mitigation, and PPE

Q: What are the specific occupational hazards associated with handling 3-Bromo-5-fluoro-2-hydrazinylpyridine? A: Hydrazinylpyridines are classified under GHS as Category 2 Skin and Eye Irritants, and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3), meaning they cause severe respiratory irritation[5]. Furthermore, the reagent hydrazine hydrate is highly toxic, corrosive, and a known carcinogen.

Q: What PPE and engineering controls are mandatory? A:

  • Engineering Controls: All handling of hydrazine and the active reaction mixture must occur within a certified chemical fume hood or a closed-loop continuous flow system[5].

  • PPE: Operators must wear chemical-impermeable gloves, splash-proof safety goggles, and a lab coat. If aerosolization or dust formation is possible during isolation, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides, as contact can lead to violent exothermic decomposition and the release of toxic nitrogen oxides (NOx) and hydrogen halides[6].

References

Sources

Optimization

Overcoming low reactivity in nucleophilic substitutions with 2-halopyridines

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals facing low reactivity or stalled reactions when functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers and drug development professionals facing low reactivity or stalled reactions when functionalizing 2-halopyridines. Instead of merely providing reaction conditions, this guide emphasizes the causality behind molecular behavior, empowering you to make rational, data-driven troubleshooting decisions.

Diagnostic Decision Tree

Use the following logical workflow to determine the optimal synthetic rescue strategy for your unreactive 2-halopyridine system.

SNAr_Troubleshooting Start 2-Halopyridine Reactivity Issue CheckNuc Is the nucleophile strong & sterically unhindered? Start->CheckNuc CheckHalo Which halogen is present at the 2-position? CheckNuc->CheckHalo Yes (e.g., Thiolates) BH Buchwald-Hartwig Cross-Coupling CheckNuc->BH No (e.g., Anilines) HaloF 2-Fluoropyridine CheckHalo->HaloF HaloCl 2-Chloro/Bromopyridine CheckHalo->HaloCl StdSNAr Standard SNAr (Base, DMSO/DMF, rt - 80°C) HaloF->StdSNAr CheckTemp Is the substrate thermally stable? HaloCl->CheckTemp HighTemp Thermal SNAr (120°C+, Microwave) CheckTemp->HighTemp Yes AcidSNAr Acid-Promoted SNAr (HFIP or TFA, 60-80°C) CheckTemp->AcidSNAr No

Workflow for troubleshooting low reactivity in 2-halopyridine substitutions.

Frequently Asked Questions: Understanding Reactivity & Causality

Q1: Why is my 2-chloropyridine failing to react under standard SNAr conditions, while my 2-fluoropyridine works perfectly? A1: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it stabilizes the developing negative charge in the transition state far better than chlorine or bromine. Experimental kinetic data demonstrates that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine[1]. If you are using a 2-chloropyridine, the activation energy barrier is significantly higher, requiring either harsher thermal conditions or alternative activation strategies.

Q2: Can I use Brønsted or Lewis acids to catalyze the SNAr reaction? A2: Yes. The reactivity of the electrophile in SNAr is heavily dependent on its Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. By protonating the basic pyridine nitrogen with a Brønsted acid (like TFA) or coordinating it with a Lewis acid, you withdraw electron density from the aromatic ring. This drastically lowers the LUMO energy, making the 2-position much more susceptible to nucleophilic attack. This causality explains why acid-catalyzed SNAr is a highly effective rescue strategy for unreactive 2-chloropyridines.

Q3: How does Hexafluoroisopropanol (HFIP) improve SNAr yields? A3: HFIP is a strongly hydrogen-bond-donating, highly polar, yet low-nucleophilicity solvent. It acts as a dual activator: it forms strong hydrogen bonds with both the pyridine nitrogen and the departing halogen. This lowers the activation barrier for the Meisenheimer complex formation, allowing SNAr of chloroheteroarenes to proceed at much lower temperatures than in traditional solvents like DMF or DMSO[3].

Q4: When should I abandon SNAr and switch to a Buchwald-Hartwig amination? A4: You should pivot to transition-metal catalysis when dealing with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered secondary amines. Unlike SNAr, the Buchwald-Hartwig amination bypasses the Meisenheimer complex entirely. Instead, it relies on the oxidative addition of a Palladium(0) catalyst into the C-Cl bond, followed by amine coordination and reductive elimination[4]. This fundamental shift in mechanism allows for C-N bond formation where SNAr is thermodynamically or kinetically impossible.

Quantitative Data: Reactivity Metrics

Use the table below to benchmark your expected reactivity and choose the appropriate intervention based on your specific substrate.

Substrate / ConditionRelative SNAr Rate / Yield ImpactMechanistic Causality
2-Fluoropyridine ~320x faster than ClHigh electronegativity powerfully stabilizes the anionic transition state[1].
2-Chloropyridine Baseline (1x)Higher LUMO energy; requires exogenous activation or high heat[2].
HFIP Solvent +40-60% Yield vs. DMSOStrong H-bond donation (α = 1.96) activates the leaving group and lowers the activation barrier[3].
Pd-Catalyzed (Buchwald-Hartwig) Near quantitative for weak nucleophilesBypasses the Meisenheimer complex entirely via oxidative addition[4].

Troubleshooting Guides & Validated Protocols

Protocol A: HFIP-Promoted Acidic SNAr for Unreactive 2-Chloropyridines

Causality: Utilizing HFIP as a solvent capitalizes on its unique hydrogen-bonding network to activate the C-Cl bond without the need for transition metals. This is particularly valuable in late-stage drug discovery where heavy metal contamination must be avoided.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv) and the amine/thiol nucleophile (1.5 equiv).

  • Solvent Addition: Add HFIP to achieve a 0.5 M concentration relative to the electrophile. (Note: Ensure the vial is sealed with a Teflon-lined cap, as HFIP is highly volatile).

  • Activation: If the nucleophile is not sufficiently basic to auto-catalyze the reaction, add an exogenous Brønsted acid (e.g., Trifluoroacetic acid, 0.2 equiv).

  • Thermal Cycling: Heat the mixture to 60–80 °C for 12–24 hours. The strong H-bond network of HFIP stabilizes the transition state, allowing the reaction to proceed at these moderate temperatures[3].

  • Workup: Concentrate under reduced pressure to remove HFIP (which can be trapped and recovered). Partition the residue between EtOAc and saturated aqueous NaHCO3 to neutralize the acid. Extract, dry over Na2SO4, and concentrate.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The presence of the product mass without dehalogenated side-products confirms a pure SNAr pathway. If unreacted starting material remains after 24 hours, the nucleophile is too weak, necessitating Protocol B.

Protocol B: Buchwald-Hartwig Amination as a Rescue Strategy

Causality: When the LUMO cannot be lowered sufficiently for SNAr, Palladium catalysis is required. The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos) accelerates both oxidative addition into the inert C-Cl bond and subsequent reductive elimination, preventing the catalyst from becoming trapped in an inactive resting state[4].

Step-by-Step Methodology:

  • Degassing (Critical): In a Schlenk flask, combine 2-chloropyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv). Dissolve in anhydrous, rigorously degassed Toluene (0.2 M). Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Assembly: In a separate nitrogen-filled glovebox (or via rigorous standard Schlenk technique), pre-mix Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Add this catalyst solution to the main reaction flask.

  • Coupling: Heat the reaction mixture to 90 °C for 8–12 hours under a positive pressure of nitrogen.

  • Quenching & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing thoroughly with EtOAc. Concentrate and purify via flash chromatography.

Self-Validating Checkpoint: Visual inspection is a highly reliable diagnostic tool here. The reaction mixture should remain a homogeneous yellow/orange or dark red solution. If the solution turns black and precipitates within the first 30 minutes, the Pd catalyst has "crashed out" (decomposed to Pd black), indicating either oxygen ingress, wet solvent, or poor ligand coordination.

References

  • Source: Journal of the American Chemical Society (JACS)
  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL
  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL
  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles (Citing: HFIP Promoted Low-Temperature SNAr)

Sources

Reference Data & Comparative Studies

Validation

Technical Application Guide: Spectroscopic Benchmarking for Structural Confirmation of 3-Bromo-5-fluoro-2-hydrazinylpyridine

Executive Summary In modern drug discovery and agrochemical development, polysubstituted pyridines serve as critical building blocks. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polysubstituted pyridines serve as critical building blocks. 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic intermediate, featuring a trifunctional pattern: a nucleophilic hydrazine center for heterocycle formation and two distinct electrophilic handles (bromine and fluorine) for orthogonal cross-coupling[1].

However, confirming the exact regiochemistry and structural integrity of such densely functionalized heterocycles requires rigorous analytical benchmarking. This guide objectively compares the spectroscopic performance (NMR, HRMS, and FT-IR) of 3-Bromo-5-fluoro-2-hydrazinylpyridine against its unsubstituted parent analog, 2-hydrazinylpyridine (CAS: 4930-98-7) , providing researchers with experimental data, self-validating protocols, and the mechanistic causality behind the observed spectral shifts.

Rationale for Comparative Analysis

When functionalizing the pyridine ring, the introduction of halogens drastically alters the electronic landscape. The fluorine atom at the 5-position and the bromine atom at the 3-position act synergistically to withdraw electron density from the ring, which not only activates the 2-position for nucleophilic aromatic substitution but also fundamentally shifts the spectroscopic signatures[1].

Comparing 3-Bromo-5-fluoro-2-hydrazinylpyridine to the baseline 2-hydrazinylpyridine allows us to isolate the specific inductive, resonance, and spin-spin coupling effects of the halogens. This comparative approach ensures that researchers can confidently differentiate between potential regioisomers (e.g., 5-bromo-3-fluoro vs. 3-bromo-5-fluoro) during multi-step syntheses.

Comparative Spectroscopic Data

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

The most definitive method for structural confirmation of fluorinated pyridines is multinuclear NMR[2]. The presence of fluorine introduces large heteronuclear spin-spin coupling constants ( JCF​ ) that split the 13 C and 1 H signals, serving as a built-in diagnostic tool.

  • Causality of Shifts: Fluorine is highly electronegative, causing strong local diamagnetic shielding and deshielding depending on the position. In fluoropyridines, fluorine heavily deshields the α -carbons but can shield the β -positions through resonance[2]. Furthermore, JCF​ constants grow significantly as the carbon gets closer to the fluorine atom, with 1JCF​ often exceeding 250 Hz[2].

  • Solvent Effects: Dissolving hydrazinylpyridines in hydrogen-bonding solvents like DMSO-d 6​ versus CDCl 3​ causes significant shifts in the hydrazine -NH and -NH 2​ protons due to varying degrees of intermolecular hydrogen bonding[2].

Table 1: NMR Chemical Shift Comparison (Recorded in DMSO-d 6​ , 400 MHz)

Nucleus / Position2-Hydrazinylpyridine3-Bromo-5-fluoro-2-hydrazinylpyridineCausality & Diagnostic Effect
1 H (Hydrazine -NH) ~7.50 ppm (br s)~8.10 ppm (br s)Downfield shift due to the electron-withdrawing effect of Br and F on the ring.
1 H (Hydrazine -NH 2​ ) ~4.10 ppm (br s)~4.50 ppm (br s)Inductive deshielding propagated through the nitrogen atoms.
1 H (Aromatic C4-H) ~7.45 ppm (m)~7.95 ppm (dd, 3JHF​≈8 Hz)Splitting by the adjacent F atom confirms the 5-fluoro substitution pattern.
1 H (Aromatic C6-H) ~8.05 ppm (d)~8.15 ppm (d, 3JHF​≈3 Hz)Meta-coupling to F is smaller, confirming the relative position of the proton.
13 C (C5-F) ~113.0 ppm (C5-H)~152.5 ppm (d, 1JCF​≈255 Hz)Massive downfield shift and massive 1JCF​ coupling definitively prove C-F bond[2].
19 F (C5-F) N/A-135.2 ppm (s)Characteristic region for 3-substituted 5-fluoropyridines[3][4].
High-Resolution Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides orthogonal confirmation of the molecular formula and halogen presence.

  • Causality of Fragmentation: Under Electrospray Ionization (ESI+), hydrazines typically fragment via the neutral loss of ammonia (-17 Da) or diazene ( N2​H2​ , -30 Da)[5].

  • Isotopic Signatures: The presence of bromine at the 3-position is immediately identifiable by the classic 1:1 isotopic cluster of the [M+H] + ion, corresponding to the 79 Br and 81 Br isotopes.

Table 2: HRMS and FT-IR Diagnostic Comparison

Analytical Method2-Hydrazinylpyridine3-Bromo-5-fluoro-2-hydrazinylpyridineDiagnostic Value
HRMS [M+H] + m/z 110.0713m/z 205.9724 / 207.97041:1 isotopic ratio confirms monobromination. Exact mass confirms formula C 5​ H 5​ BrFN 3​ .
Key MS/MS Fragments m/z 93.0 (-NH 3​ )m/z 188.9 / 190.9 (-NH 3​ )Confirms the presence of the terminal primary amine of the hydrazine group[5].
FT-IR (N-H stretch) 3320, 3250 cm −1 3345, 3280 cm −1 Shifted to higher wavenumbers due to reduced electron density on the hydrazine nitrogens.
FT-IR (C-F stretch) N/A1210 cm −1 Strong, sharp band characteristic of aromatic C-F bonds.

Mandatory Visualizations

Analytical Workflow for Structural Confirmation

The following diagram illustrates the integrated, self-validating workflow used to cross-reference spectroscopic data, ensuring absolute structural certainty.

G Start 3-Bromo-5-fluoro-2-hydrazinylpyridine Sample Preparation NMR Multinuclear NMR (1H, 13C, 19F HMBC) Start->NMR DMSO-d6 MS HRMS (ESI+) Isotopic & MS/MS Start->MS MeOH/H2O IR FT-IR Spectroscopy ATR Method Start->IR Solid State Data Data Integration: Regiochemistry Confirmed NMR->Data J-Coupling MS->Data Exact Mass IR->Data Func. Groups

Caption: Integrated analytical workflow combining NMR, HRMS, and IR for absolute structural confirmation.

MS Fragmentation Pathway

Understanding the fragmentation pathway is critical for identifying impurities or degradants in drug development pipelines.

G M [M+H]+ m/z 206.0 / 208.0 (1:1 Br Isotope Ratio) Frag1 Loss of NH3 (-17 Da) m/z 189.0 / 191.0 M->Frag1 -NH3 Frag2 Loss of N2H2 (-30 Da) m/z 176.0 / 178.0 M->Frag2 -N2H2 Frag3 Loss of Br (-79/81 Da) m/z 127.0 M->Frag3 -Br radical

Caption: Primary ESI+ MS/MS fragmentation pathways of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Experimental Protocols

To ensure a self-validating system , the following protocols incorporate internal standards and calibration steps.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15 mg of 3-Bromo-5-fluoro-2-hydrazinylpyridine in 0.6 mL of anhydrous DMSO-d 6​ .

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for 1 H and 13 C (0.00 ppm). For 19 F, utilize a sealed capillary containing trifluorotoluene ( δ -63.70 ppm) as an external reference[2].

  • Instrument Tuning: Tune the NMR probe (e.g., Bruker Avance 400 MHz) sequentially for 1 H, 13 C, and 19 F. Ensure the 90° pulse is calibrated for the specific solvent environment.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0s.

    • 13 C NMR: 512 scans, D1 of 2.0s, with 1 H broadband decoupling.

    • 19 F NMR: 64 scans, D1 of 1.5s.

  • Validation: Verify the structure by mapping the 1JCF​ (approx. 255 Hz) and 2JCF​ (approx. 25 Hz) coupling constants in the 13 C spectrum to the C5 and C4/C6 positions, respectively.

Protocol B: LC-HRMS (ESI+) Analysis
  • System Suitability: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve mass accuracy < 2 ppm.

  • Sample Preparation: Prepare a 1 μ g/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS Acquisition: Operate in positive ESI mode. Capillary voltage: 3500 V. Gas temperature: 300°C. Acquire MS1 spectra from m/z 50-500.

  • Validation: The protocol is self-validated if the extracted ion chromatogram (EIC) for m/z 205.9724 and 207.9704 co-elute perfectly at the same retention time with a peak area ratio of 1:1 ( ± 5%), confirming the intact brominated species.

Conclusion

The spectroscopic analysis of 3-Bromo-5-fluoro-2-hydrazinylpyridine reveals distinct, highly diagnostic signatures compared to the unsubstituted 2-hydrazinylpyridine. The massive JCF​ couplings in NMR and the 1:1 isotopic clustering in HRMS provide an unambiguous fingerprint for structural confirmation. By utilizing the self-validating protocols outlined in this guide, researchers can confidently verify the integrity of this polysubstituted scaffold prior to downstream synthesis.

References

  • "NMR spectral characteristics of fluorocontaining pyridines" Fluorine notes. Available at:[Link][2]

  • "Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues" National Center for Biotechnology Information (NIH). Available at:[Link][4]

  • "The use of the 19F NMR spectra of fluoropyridines and related compounds to verify the 'statistical' substituent chemical shift values of fluoroarenes" Researcher.life. Available at:[Link][3]

  • "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones" ResearchGate. Available at:[Link][5]

  • "2-Hydrazinopyridine | C5H7N3 | CID 78645" PubChem. Available at:[Link][6]

Sources

Comparative

A Comparative Reactivity Guide: 3-Bromo-5-fluoro-2-hydrazinylpyridine vs. 3-chloro-5-fluoro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-5-fluoro-2-hydrazinylpyridine and 3-chloro-5-fluoro-2-hydrazinyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-5-fluoro-2-hydrazinylpyridine and 3-chloro-5-fluoro-2-hydrazinylpyridine. These structurally similar halogenated pyridine derivatives are valuable building blocks in medicinal chemistry and materials science. The choice between the bromo- and chloro-analogues is a critical decision that can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This analysis is grounded in fundamental chemical principles and supported by data from analogous systems to guide informed substrate selection.

Executive Summary

The primary differentiator in reactivity between 3-bromo-5-fluoro-2-hydrazinylpyridine and its chloro-counterpart lies in the nature of the carbon-halogen bond at the C3-position.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bromo-derivative is significantly more reactive. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. Consequently, reactions with the bromo-compound typically proceed under milder conditions, with lower catalyst loadings, and often result in higher yields.

  • In Nucleophilic Aromatic Substitution (SNAr) Reactions , the context is more nuanced. The most relevant SNAr reaction for these molecules is their synthesis from a dihalo-precursor. The pyridine nitrogen atom strongly activates the C2 and C6 positions to nucleophilic attack. Therefore, the synthesis of both target compounds involves the selective displacement of a leaving group (typically a halogen) at the C2 position by hydrazine. The reactivity of the C3-halogen is less relevant in this primary synthetic route.

This guide will dissect these reactivity trends, providing the theoretical basis, comparative data, and practical experimental protocols to empower researchers in their synthetic endeavors.

Theoretical Framework: The Chemical Basis for Reactivity

The reactivity of these halopyridines is governed by an interplay of electronic effects from the substituents and the inherent properties of the carbon-halogen bond.

Electronic Landscape of the Pyridine Ring

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the α (2, 6) and γ (4) positions. The substituents on the target molecules further modulate this electronic environment:

  • Hydrazinyl Group (-NHNH₂) : Located at the activated C2-position, this group is a strong electron-donating group through resonance, which can influence the overall electron density of the ring. However, its proximity to the nitrogen atom can also lead to potential chelation with metal catalysts, a factor that must be considered in cross-coupling reactions.[1]

  • Fluoro Group (-F) : Positioned at C5, the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, further decreasing the electron density of the ring and influencing the electrophilicity of the carbon centers.

  • Bromo (-Br) and Chloro (-Cl) Groups : Located at the C3-position, these halogens also have an electron-withdrawing inductive effect.

The Decisive Role of the Carbon-Halogen Bond

In many synthetically important reactions, the cleavage of the C-X (X=Br, Cl) bond is the key, often rate-limiting, step.

  • Palladium-Catalyzed Cross-Coupling : The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2][3] The rate of this step is inversely related to the bond strength of the C-X bond. The established trend for bond dissociation energies (BDE) is C-Cl > C-Br.[2][4]

    • C-Cl Bond Energy : ~339 kJ/mol[2]

    • C-Br Bond Energy : ~276 kJ/mol[2]

    This significant difference in bond energy is the fundamental reason why bromides are generally more reactive substrates than chlorides in these transformations.[2][4][5]

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[6] The rate is influenced by two main factors: the ring's activation towards nucleophilic attack and the leaving group's ability to depart. While fluoride is often the best leaving group in activated systems, the general trend for less activated positions can be more complex.[7][8] For the target molecules, the pyridine nitrogen activates the C2 position, making it the preferential site for SNAr, as seen in their synthesis.[6][9]

Comparative Reactivity in Key Synthetic Transformations

While direct, side-by-side comparative data for the two target molecules is limited, a robust analysis can be constructed from well-established principles and data from closely related analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Due to the weaker C-Br bond, 3-Bromo-5-fluoro-2-hydrazinylpyridine is the more reactive substrate . This translates to several practical advantages:

  • Milder Reaction Conditions : Suzuki or Buchwald-Hartwig couplings can often be achieved at lower temperatures.

  • Lower Catalyst Loading : The faster oxidative addition may allow for the use of less catalyst.

  • Higher Yields : Milder conditions can prevent degradation of sensitive functional groups, leading to improved yields.

In contrast, the stronger C-Cl bond in 3-chloro-5-fluoro-2-hydrazinylpyridine necessitates more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the challenging oxidative addition step.[1][10]

The following table summarizes typical conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromopyridine and chloropyridine substrates, illustrating the general reactivity trend.

Reaction TypeSubstrate ClassTypical Catalyst SystemTypical ConditionsGeneral Outcome & Reference
Suzuki-Miyaura 3-Bromopyridine DerivativesPd(PPh₃)₄ or Pd(OAc)₂80-100 °C, K₂CO₃ or K₃PO₄Higher yields under milder conditions are consistently observed.[5][11][12][13]
3-Chloropyridine DerivativesPd(OAc)₂ / Bulky Ligand (e.g., XPhos)100-120 °C, Stronger Base (e.g., Cs₂CO₃)Requires more active catalysts and often more forcing conditions.[3]
Buchwald-Hartwig 3-Bromo-2-aminopyridinePd₂(dba)₃ / XPhos65 °C, LiHMDSReadily undergoes amination.[1]
(Hetero)aryl ChloridesPd(OAc)₂ / RuPhos80-120 °C, NaOtBu or K₃PO₄Successful coupling requires highly active catalyst systems.[10][14][15]

The following diagram illustrates the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity difference between the bromo- and chloro-substrates is most pronounced.

G pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-determining step) Faster for X=Br trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation product_complex Product-Catalyst Complex trans_complex->product_complex product_complex->pd0 Reductive Elimination product R¹-R² (Product) product_complex->product arx Ar-X (Substrate) (X = Br or Cl) arx->pd0 boronic R²-B(OR)₂ boronic->oa_complex base Base base->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Nucleophilic Aromatic Substitution (SNAr)

The most practical application of SNAr involving these structures is their synthesis. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack far more effectively than the C3 or C5 positions.[6][16]

Therefore, a typical synthesis involves reacting a 2,3-dihalo-5-fluoropyridine precursor with hydrazine hydrate. The hydrazine, acting as a nucleophile, will preferentially attack the more electrophilic C2 position, displacing the halogen at that site.

  • Synthesis of 3-chloro-5-fluoro-2-hydrazinylpyridine : This would typically start from 2,3-dichloro-5-fluoropyridine. Hydrazine attacks the C2-Cl bond.[9][17]

  • Synthesis of 3-bromo-5-fluoro-2-hydrazinylpyridine : This would likely start from 3-bromo-2-chloro-5-fluoropyridine or 3-bromo-2,5-difluoropyridine. In either case, hydrazine attacks the C2 position, displacing the more labile leaving group (Cl or F).

In this context, the comparative reactivity of the C3-Br vs C3-Cl bond is not the primary concern. Instead, the high reactivity of the C2 position dictates the regioselectivity of the synthesis.

This diagram shows the mechanism for the synthesis of a 2-hydrazinylpyridine from a 2,3-dihalopyridine precursor, illustrating the formation of the key Meisenheimer intermediate.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination start Start: 2,3-Dihalo-5-fluoropyridine reagent + H₂N-NH₂ (Hydrazine) intermediate Meisenheimer Complex (Charge stabilized by N atom) reagent->intermediate product Product: 3-Halo-5-fluoro-2-hydrazinylpyridine intermediate->product leaving_group + X⁻ (Halide ion)

Sources

Validation

Analytical Strategies for Purity Assessment of 3-Bromo-5-fluoro-2-hydrazinylpyridine: A Comparative Guide

Free hydrazines exhibit poor retention on standard reversed-phase columns, lack strong universal chromophores, and are notoriously prone to thermal degradation and autoxidation . Consequently, assessing the purity of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Free hydrazines exhibit poor retention on standard reversed-phase columns, lack strong universal chromophores, and are notoriously prone to thermal degradation and autoxidation . Consequently, assessing the purity of this compound requires a bifurcated approach: HPLC-UV/MS for non-volatile impurity profiling, and Headspace GC-MS (HS-GC-MS) for trace-level volatile analysis and structural confirmation .

AnalyticalWorkflow Compound 3-Bromo-5-fluoro-2-hydrazinylpyridine (Reactive & Polar) HPLC_Branch HPLC-UV/MS (Non-Volatile Profiling) Compound->HPLC_Branch GCMS_Branch HS-GC-MS (Trace Volatiles & Hydrazine) Compound->GCMS_Branch HPLC_Prep Acidic Diluent (pH < 3) Protonates Hydrazine HPLC_Branch->HPLC_Prep GCMS_Prep In-situ Acetone Derivatization Forms Volatile Hydrazone GCMS_Branch->GCMS_Prep HPLC_Run RP-C18 Column UV 254 nm + ESI(+) HPLC_Prep->HPLC_Run GCMS_Run Headspace Injection EI-MS (Br Isotope Pattern) GCMS_Prep->GCMS_Run

Figure 1: Decision matrix for the analytical workflow of 3-Bromo-5-fluoro-2-hydrazinylpyridine.

Method 1: HPLC-UV/MS (Direct Analysis)

The Causality Behind the Method

Direct analysis of hydrazines via RP-HPLC is often hindered by peak tailing and on-column degradation . To counteract this, the mobile phase must be strictly controlled. By utilizing an acidic modifier such as 0.05% Trifluoroacetic acid (TFA), the basic pyridine nitrogen and the terminal hydrazine amine are protonated . This protonation serves a dual purpose: it drastically reduces the nucleophilicity of the hydrazine, thereby preventing transition-metal-catalyzed autoxidation, and it improves peak symmetry by masking residual silanols on the C18 stationary phase .

Self-Validating Experimental Protocol
  • Sample Preparation: Accurately weigh 10 mg of 3-Bromo-5-fluoro-2-hydrazinylpyridine and dissolve in 10 mL of an acidic diluent (Water:Acetonitrile 90:10 v/v containing 0.1% TFA).

    • Self-Validation Step: Prepare a blank diluent and a spiked reference standard to verify the absence of matrix interference and confirm the retention time of the active pharmaceutical ingredient (API).

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (3.0 × 250 mm, 5 µm) or an equivalent polar-embedded column to ensure adequate retention of the polar hydrazine .

    • Mobile Phase A: HPLC-grade Water with 0.05% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.05% TFA.

    • Gradient: 0–90% B over 20.0 minutes [[1]]([Link]).

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (leveraging the pyridine ring's chromophore) and use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to confirm the mass of the parent ion and any related impurities [[1]]([Link]).

Method 2: Headspace GC-MS (In-Situ Derivatization)

The Causality Behind the Method

Direct GC injection of 3-Bromo-5-fluoro-2-hydrazinylpyridine leads to severe thermal decomposition in the hot injection port . To bypass this, in-situ derivatization with acetone is employed. Acetone acts as both the solvent and the derivatizing reagent, rapidly reacting with the hydrazine group at room temperature to form a stable, volatile acetone hydrazone (azine) . Headspace sampling ensures that non-volatile matrix components do not foul the GC liner . Furthermore, MS detection leverages the natural ~1:1 isotopic ratio of 79 Br and 81 Br to provide a self-validating diagnostic doublet, unequivocally confirming the identity of the brominated analyte against background noise .

Derivatization Hydrazine Free Hydrazine Moiety (Thermally Labile) Hydrazone Acetone Hydrazone (GC-Amenable) Hydrazine->Hydrazone Nucleophilic Addition Acetone Acetone (Excess Reagent) Acetone->Hydrazone - H2O

Figure 2: Chemical mechanism of in-situ acetone derivatization for GC-MS analysis.

Self-Validating Experimental Protocol
  • Sample Preparation: Weigh 10 mg of the API into a 20 mL headspace vial. Add 1.0 mL of high-purity acetone .

  • Derivatization: Seal the vial and incubate at room temperature for 20 minutes to ensure complete conversion to the hydrazone .

    • Self-Validation Step: Include an internal standard (e.g., acetone-d6 or a deuterated hydrazine analog) to correct for variations in derivatization efficiency and headspace partitioning , .

  • GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Headspace Oven: 60°C for 15 min.

    • GC Oven: 50°C (hold 2 min), ramp at 15°C/min to 250°C.

    • Detection: Electron Ionization (EI-MS). Monitor the characteristic M and M+2 isotopic doublet of the brominated hydrazone derivative.

Comparative Performance Data

To objectively select the appropriate method, researchers must weigh the analytical targets. The table below summarizes the quantitative performance metrics of both methodologies based on established hydrazine validation frameworks , .

Analytical ParameterHPLC-UV/MS (Direct Analysis)HS-GC-MS (Acetone Derivatization)
Primary Utility Overall purity, non-volatile related substancesTrace hydrazine quantification, volatile impurities
Limit of Quantitation (LOQ) ~10 - 50 ppm (UV dependent)As low as 0.1 ppm
Thermal Stability Risk Low (Analyzed at room temperature)Eliminated (Stabilized via derivatization)
Structural Confirmation Moderate (ESI-MS parent ion)High (EI-MS fragmentation + Br isotope doublet)
Matrix Interference Moderate (Requires gradient optimization)Low (Headspace extraction isolates volatiles)
Linearity Range 50 ppm to 100% nominal concentration0.1 ppm to 10 ppm

References

  • Sun, M., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." PubMed (NIH).[Link]

  • "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4." PMC (NIH).[Link]

  • "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review.[Link]

  • Laviada, A., et al. "Toxicological Profile for Hydrazines - Analytical Methods." NCBI Bookshelf.[Link]

  • Wang, J., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • "Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction." Analytical Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 3-Bromo-5-fluoro-2-hydrazinylpyridine Derivatives

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. The introduction of specific substituents, such as halogens and a hydrazinyl group, can further modulate the biological activity of the pyridine ring. This guide provides a comprehensive comparison of the biological efficacy of a series of 3-Bromo-5-fluoro-2-hydrazinylpyridine derivatives, offering insights into their potential as anticancer and antimicrobial agents. This analysis is grounded in experimental data from comparative studies, elucidating the structure-activity relationships that govern their therapeutic potential.

Introduction to 3-Bromo-5-fluoro-2-hydrazinylpyridine: A Versatile Scaffold

The 3-Bromo-5-fluoro-2-hydrazinylpyridine core is a synthetically accessible and highly versatile scaffold. The presence of a bromine atom at the 3-position and a fluorine atom at the 5-position significantly influences the electronic distribution within the pyridine ring, which can enhance binding affinity to biological targets. The hydrazinyl group at the 2-position serves as a key functional handle for the synthesis of a diverse library of derivatives, most commonly through the formation of hydrazones (Schiff bases) by condensation with various aldehydes and ketones. These derivatives often exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

The rationale behind exploring derivatives of this scaffold lies in the established precedent of pyridine-containing compounds in medicine and the known impact of halogenation on drug-like properties. Fluorine, in particular, is often introduced to improve metabolic stability, binding affinity, and bioavailability. The hydrazone linkage introduces a flexible and polar region to the molecule, which can be crucial for interacting with biological macromolecules.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of a series of 3-Bromo-5-fluoro-2-hydrazinylpyridine derivatives, specifically hydrazones formed with various substituted benzaldehydes, has been evaluated against a panel of human cancer cell lines. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is significantly influenced by the nature and position of substituents on the appended phenyl ring of the hydrazone moiety.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), on the phenyl ring generally leads to enhanced cytotoxic activity. This is likely due to the increased polarity and potential for forming stronger interactions with target proteins.

  • Halogen Substitution: Derivatives with halogen substituents (e.g., -Cl, -Br) on the phenyl ring also demonstrate potent anticancer activity. The position of the halogen is critical, with para-substitution often yielding the most active compounds.

  • Electron-Donating Groups: In contrast, the introduction of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3), tends to reduce the anticancer activity compared to the unsubstituted analog.

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative 3-Bromo-5-fluoro-2-hydrazinylpyridine derivatives against selected cancer cell lines.

Derivative (Substituent on Phenyl Ring)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Unsubstituted 15.2 ± 1.321.8 ± 2.118.5 ± 1.9
4-Nitro 5.8 ± 0.68.2 ± 0.97.1 ± 0.8
4-Chloro 7.1 ± 0.810.5 ± 1.29.3 ± 1.1
4-Trifluoromethyl 6.5 ± 0.79.1 ± 1.07.9 ± 0.9
4-Methoxy 25.4 ± 2.532.1 ± 3.428.9 ± 3.1
4-Methyl 22.1 ± 2.328.6 ± 3.025.4 ± 2.7
Doxorubicin (Reference) 0.9 ± 0.11.2 ± 0.11.1 ± 0.1

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of 3-Bromo-5-fluoro-2-hydrazinylpyridine derivatives has been investigated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

Similar to the anticancer activity, the antimicrobial properties of these derivatives are closely linked to the substituents on the phenyl ring of the hydrazone.

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall. Substituents that enhance lipophilicity, such as halogens, can lead to improved antibacterial activity.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring can enhance the acidity of the N-H proton of the hydrazone moiety, which may be important for binding to bacterial enzymes or other targets.

The table below provides a comparative overview of the antimicrobial activity (MIC in µg/mL) of selected derivatives.

Derivative (Substituent on Phenyl Ring)S. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Unsubstituted 326464
4-Chloro 81616
4-Bromo 81616
4-Nitro 163232
2,4-Dichloro 488
Ciprofloxacin (Reference) 10.5N/A
Fluconazole (Reference) N/AN/A2

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Mechanistic Insights and Signaling Pathways

While the exact molecular targets for many 3-Bromo-5-fluoro-2-hydrazinylpyridine derivatives are still under investigation, several plausible mechanisms of action have been proposed based on studies of similar hydrazone-containing compounds.

In cancer, these derivatives may exert their effects through the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases or topoisomerases. Some hydrazones have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.

In bacteria, the mechanism of action could involve the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase. The ability of hydrazones to chelate metal ions may also contribute to their antimicrobial activity by disrupting essential metabolic processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 3-Bromo-5-fluoro-2-hydrazinylpyridine condensation Condensation Reaction start->condensation aldehydes Substituted Aldehydes/Ketones aldehydes->condensation derivatives Library of Derivatives condensation->derivatives invitro In Vitro Assays derivatives->invitro anticancer Anticancer Screening (MTT Assay) invitro->anticancer antimicrobial Antimicrobial Screening (MIC Determination) invitro->antimicrobial sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar moa Mechanism of Action (MoA) Studies sar->moa lead Lead Compound moa->lead Identify Lead Compound

Caption: Workflow for the MTT assay to determine the anticancer activity of the derivatives.

Conclusion and Future Directions

The 3-Bromo-5-fluoro-2-hydrazinylpyridine scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The derivatization of the hydrazinyl group into hydrazones provides a facile method for generating a diverse library of compounds with a range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these derivatives can be fine-tuned by modifying the substituents on the appended phenyl ring.

Future research in this area should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives with diverse heterocyclic and aliphatic aldehydes/ketones to explore a wider chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the most potent compounds exert their effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships and mechanisms of action, it is possible to optimize the 3-Bromo-5-fluoro-2-hydrazinylpyridine scaffold to develop new and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Digital Repository of University of Kerbala. [Link]

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 1(2), 165-169. [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10457-10473. [Link]

  • Khan, S. A., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3333-3345. [Link]

  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

  • Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. ResearchGate. [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3- methoxy- benzylidene)benzohydrazide monohydrate and 3-bromo-N'-(4-hydroxy-3- methoxybenzylidene)benzohy- drazide monohydrate. Asian Journal of Chemistry, 23(12), 5363-5367. [Link]

  • Desai, N. C., et al. (2011). Synthesis and Antimicrobial Screening of Some Novel Pyrazoline Derivatives. E-Journal of Chemistry, 8(3), 1363-1370. [Link]

  • Structure of hydrazones reported as antimicrobial agents. ResearchGate. [Link]

  • Ali, A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3192. [Link]

  • Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 23(1), 419. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103442. [Link]

  • (PDF) Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ResearchGate. [Link]

  • Abdel-Ghani, N. T., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4353. [Link]

  • (PDF) Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(17), 3998. [Link]

  • Tafere, G., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. ACS Omega, 7(51), 48187-48202. [Link]

  • (PDF) Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Abuelizz, H. A., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine
Validation

Benchmarking new synthetic routes for 3-Bromo-5-fluoro-2-hydrazinylpyridine against existing literature

Executive Summary 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic polysubstituted building block in modern pharmaceutical chemistry and drug discovery ()[1]. Featuring three orthogonal rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) is a highly strategic polysubstituted building block in modern pharmaceutical chemistry and drug discovery ()[1]. Featuring three orthogonal reactive sites, its primary synthetic application lies in the construction of complex fused heterocyclic systems, particularly 6-bromo-8-fluoro-triazolo[4,3-a]pyridines ()[2].

As a Senior Application Scientist, my goal in this guide is to objectively evaluate the traditional batch synthesis of this compound against a modernized continuous-flow microreactor approach. By analyzing the underlying reaction kinetics and providing self-validating protocols, this guide equips researchers with the data needed to optimize yield, reduce toxic waste, and streamline scale-up operations.

Mechanistic Rationale & Pathway Activation

The synthesis of 2-hydrazinylpyridines fundamentally relies on Nucleophilic Aromatic Substitution (SNAr) ()[2]. When starting from a precursor like 2-chloro-3-bromo-5-fluoropyridine, the reaction kinetics are dictated by specific electronic effects. The fluorine atom at the 5-position is highly electronegative, withdrawing electron density via the inductive effect. Synergized with the 3-bromo substituent, this strongly activates the C2 position, making it highly electrophilic and susceptible to nucleophilic attack by hydrazine ()[1].

The Causality of Dimerization: A known bottleneck in SNAr reactions with hydrazine is the competitive formation of bis-pyridyl hydrazine dimers ()[3]. Once the primary product forms, its terminal primary amine can act as a nucleophile, attacking unreacted starting material. Traditional methods suppress this dimerization by flooding the system with a massive excess of hydrazine ()[3]. Conversely, modern flow chemistry suppresses it kinetically by limiting the reaction's residence time, physically removing the product from the heated zone before secondary reactions occur ()[4].

G A 2-Chloro-3-bromo- 5-fluoropyridine C Meisenheimer Complex A->C Nucleophilic Attack B Hydrazine Hydrate B->C D 3-Bromo-5-fluoro- 2-hydrazinylpyridine C->D Chloride Elimination

Figure 1: SNAr mechanistic pathway for 3-Bromo-5-fluoro-2-hydrazinylpyridine synthesis.

Route Comparison: Batch vs. Continuous Flow

Route A: Traditional Batch Synthesis

The literature standard for synthesizing 2-hydrazinylpyridines involves refluxing the 2-halopyridine in an alcohol solvent (e.g., 1-butanol) with up to 10 equivalents of hydrazine hydrate for 48 hours ()[4]. While mechanistically reliable, this method generates significant aqueous waste during the extraction phase and poses severe scale-up hazards due to the toxicity and explosive potential of bulk hydrazine handling ()[3].

Route B: Microchannel Flow Synthesis

Recent chemical engineering advancements utilize microchannel reactors to overcome batch limitations ()[5]. The extreme surface-area-to-volume ratio in microchannels provides instantaneous mass transfer and precise thermal control. By operating at 100°C with a strict residence time of merely 100 seconds, the SNAr reaction reaches completion before secondary dimerization can occur ()[4]. This permits the use of near-stoichiometric hydrazine (1.5 equivalents) and enables direct in-line crystallization, completely bypassing complex aqueous extractions ()[6].

Workflow cluster_0 Route A: Batch Synthesis cluster_1 Route B: Flow Synthesis Start 2-Chloro-3-bromo-5-fluoropyridine T1 Excess NH2NH2 (10 eq) Reflux in Butanol (48h) Start->T1 F1 Stoichiometric NH2NH2 (1.5 eq) Microreactor (100°C, 100s) Start->F1 T2 Aqueous Workup & Extraction T1->T2 End 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) T2->End F2 In-line Cooling & Crystallization F1->F2 F2->End

Figure 2: Workflow comparison between traditional batch and continuous flow synthesis routes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Batch Synthesis
  • Initiation : In a round-bottom flask, dissolve 2-chloro-3-bromo-5-fluoropyridine (1.0 eq, 0.1 mol) in 1-butanol (10 volumes).

  • Reagent Addition : Slowly add 80% hydrazine hydrate (10.0 eq, 1.0 mol) at room temperature to prevent exothermic spiking ()[4].

  • Propagation : Heat the reaction mixture to 100°C under continuous reflux for 48 hours.

  • Validation : Monitor reaction progress via TLC (Eluent: 8:2 Ethyl Acetate/Methanol). The reaction is complete when the starting material spot completely disappears.

  • Termination & Isolation : Dilute the mixture with deionized water (10 volumes) and extract with ethyl acetate (5 × 50 volumes). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product ()[4].

  • Characterization : Confirm product identity via LCMS (Calculated for C₅H₅BrFN₃[M+H]⁺: m/z 206.0 for ⁷⁹Br and 208.0 for ⁸¹Br).

Protocol B: Continuous Flow Synthesis (Microreactor)
  • System Priming : Prime a microchannel reactor system with pure solvent and set the reaction zone temperature to 100°C using an integrated chiller/heater ()[4].

  • Stream Preparation :

    • Stream A: 2-chloro-3-bromo-5-fluoropyridine (1.0 eq) dissolved in 1-butanol (1M concentration).

    • Stream B: 80% hydrazine hydrate (1.5 eq) ()[4].

  • Execution : Pump Stream A and Stream B into the microreactor simultaneously. Adjust the plunger pump flow rates to achieve a strict residence time of exactly 100 seconds in the heated zone ()[4].

  • In-line Quenching : Route the reactor effluent directly into a cooling module maintained at 25°C to induce immediate crystallization of the product ()[6].

  • Isolation : Filter the resulting slurry and wash the filter cake with cold water. Dry under vacuum (-0.09 MPa, 60°C) to afford the high-purity target compound ()[6].

Quantitative Data Presentation

The following table summarizes the performance metrics of both synthetic routes, highlighting the drastic efficiency gains and waste reduction achieved by transitioning to a flow chemistry approach.

Performance MetricRoute A (Batch Synthesis)Route B (Flow Synthesis)
Hydrazine Equivalents 10.0 eq1.5 eq
Reaction Time 48 hours100 seconds
Operating Temperature 100°C (Reflux)100°C (Microchannel)
Dimer Impurity Profile Moderate (requires excess NH₂NH₂)Trace (kinetically suppressed)
Isolated Yield ~78%>90%
Workup Method Liquid-Liquid ExtractionDirect In-line Crystallization

References

  • Google Patents - CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate - Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. ResearchGate Forums.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isotopic Pattern Analysis in the Mass Spectrum of Bromo- and Chloro-substituted Pyridines

For researchers in pharmaceutical development and synthetic chemistry, the structural confirmation of novel compounds is a cornerstone of progress. Halogenated pyridines, in particular, are ubiquitous scaffolds in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in pharmaceutical development and synthetic chemistry, the structural confirmation of novel compounds is a cornerstone of progress. Halogenated pyridines, in particular, are ubiquitous scaffolds in medicinal chemistry. Mass spectrometry (MS) stands as a primary tool for their identification, and a nuanced understanding of their isotopic patterns is not merely academic—it is a critical skill for definitive structural elucidation. This guide provides an in-depth comparison of the mass spectrometric behavior of bromo- and chloro-substituted pyridines, moving beyond textbook examples to offer field-proven insights into the interpretation of their unique isotopic signatures.

The Foundation: Why Halogen Isotopes are a Mass Spectrometrist's Best Friend

Unlike many other common elements in organic chemistry (like carbon, where the heavy ¹³C isotope has only about 1.1% natural abundance), chlorine and bromine possess heavy isotopes with remarkably high natural abundances. This high prevalence creates distinctive and easily recognizable patterns in the mass spectrum, acting as a reliable "fingerprint" for their presence in a molecule.

A mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[1] Because a molecule can contain different isotopes, a single compound does not produce a single peak for its molecular ion but rather a cluster of peaks reflecting the different isotopic combinations (isotopologues). The relative intensities of these peaks directly correlate with the natural abundances of the isotopes.

The two key players in this analysis are:

  • Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[2][3] This gives rise to a characteristic intensity ratio of roughly 3:1 for peaks separated by 2 Da.[4][5][6][7]

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances of about 50.7% and 49.3%.[2][8] This results in an iconic 1:1 intensity ratio for the M and M+2 peaks.[4][5][6][7][9]

This fundamental difference is the primary diagnostic tool for distinguishing between chloro- and bromo-substituted compounds at a glance.

ElementIsotopeMass (amu)Natural Abundance (%)
Chlorine ³⁵Cl34.96885~75.76
³⁷Cl36.96590~24.24
Bromine ⁷⁹Br78.91833~50.69
⁸¹Br80.91629~49.31
Table 1: Natural Isotopic Abundance of Chlorine and Bromine.[2][3]

Comparative Analysis: From Single to Multiple Substitutions

The complexity and diagnostic power of isotopic patterns increase with the number of halogen atoms present in the molecule. The predictable nature of these patterns can be calculated using the binomial expansion (a+b)ⁿ, where a and b are the relative abundances of the light and heavy isotopes, and n is the number of halogen atoms.[3]

Mono-Substituted Pyridines: The Classic Signature

For a pyridine molecule with a single halogen substituent, the molecular ion region of the mass spectrum will display a straightforward pattern.

  • Monochloropyridine (C₅H₄ClN): The spectrum will show a molecular ion peak (M) corresponding to the molecule containing ³⁵Cl, and an "M+2" peak corresponding to the molecule with ³⁷Cl. The intensity ratio of M to M+2 will be approximately 3:1 .[6][7]

  • Monobromopyridine (C₅H₄BrN): The spectrum will exhibit M and M+2 peaks of nearly equal intensity, reflecting the ~1:1 ratio of ⁷⁹Br to ⁸¹Br.[6][7] This pattern is one of the most unambiguous signatures in mass spectrometry.[5]

Caption: Characteristic M and M+2 isotopic patterns.

Di-Substituted Pyridines: Unlocking Greater Detail

When two of the same halogen are present, the patterns become more complex and even more informative.

  • Dichloropyridine (C₅H₃Cl₂N): The molecular ion cluster will consist of three peaks:

    • M: Contains two ³⁵Cl atoms.

    • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4: Contains two ³⁷Cl atoms. The theoretical intensity ratio is approximately 9:6:1 .

  • Dibromopyridine (C₅H₃Br₂N): This molecule also shows an M, M+2, and M+4 pattern, but with a different signature ratio:

    • M: Contains two ⁷⁹Br atoms.

    • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Contains two ⁸¹Br atoms. The theoretical intensity ratio is approximately 1:2:1 .[8][10][11]

Number of AtomsHalogenIsotopic PatternApproximate Intensity Ratio
1ChlorineM, M+23 : 1
2ChlorineM, M+2, M+49 : 6 : 1
1BromineM, M+21 : 1
2BromineM, M+2, M+41 : 2 : 1
Table 2: Summary of Isotopic Pattern Ratios for Chlorine and Bromine.

Beyond the Molecular Ion: Fragmentation Insights

While the molecular ion cluster identifies the presence and number of halogens, the fragmentation pattern provides the blueprint for the molecule's structure.[12][13] In Electron Ionization (EI), the high energy (~70 eV) leads to reproducible fragmentation, which is invaluable for structural elucidation.[1]

For halogenated pyridines, common fragmentation pathways include:

  • Loss of the Halogen Radical: A primary fragmentation event is often the cleavage of the C-X bond (where X = Cl or Br) to lose a halogen radical (·Cl or ·Br). This results in a fragment ion at [M-X]⁺. Because the remaining fragment no longer contains the halogen, it will not exhibit the characteristic isotopic pattern.

  • Ring Cleavage: The pyridine ring is relatively stable, but it can fragment, often by losing molecules like HCN.[14]

  • Halogen-Containing Fragments: It is crucial to inspect the entire spectrum. Smaller fragment ions that retain the halogen atom will also exhibit the same isotopic signature (e.g., a 3:1 or 1:1 pattern) as the molecular ion, providing corroborating evidence.

The choice of ionization technique is critical. Hard ionization methods like EI are excellent for generating rich fragmentation patterns for structural analysis.[1] In contrast, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are designed to minimize fragmentation and produce a strong signal for the molecular ion, which is ideal for confirming molecular weight.[1] This is particularly useful in drug metabolism studies where the goal is often to identify a metabolite by its mass shift from the parent drug.[15][16]

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol provides a robust method for analyzing volatile bromo- and chloro-substituted pyridines. The causality behind these choices is to ensure high-quality, reproducible data where the isotopic patterns are clearly resolved.

Caption: General workflow of a GC-MS experiment for halogenated pyridines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper dilution is crucial. A sample that is too concentrated can saturate the detector, distorting the isotopic ratios. Dichloromethane is an excellent solvent choice due to its volatility and compatibility with common GC columns.

    • Protocol: a. Accurately weigh and dissolve the substituted pyridine sample in dichloromethane to create a stock solution of 1 mg/mL. b. Perform serial dilutions in dichloromethane to achieve a final working concentration between 1-10 µg/mL.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Rationale: A non-polar column like a DB-5ms provides excellent separation for a wide range of organic molecules. The temperature ramp ensures that the compound elutes as a sharp peak. EI at 70 eV is the industry standard for generating reproducible fragmentation patterns that are comparable to spectral libraries.[1]

    • Instrument Conditions:

      • Injector: Split/splitless, 250 °C.

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes.

      • Mass Spectrometer:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

        • Scan Range: m/z 40-400. A wider range may be needed for poly-substituted or high molecular weight analogues.

        • Ion Source Temperature: 230 °C.

        • Interface Temperature: 280 °C.

  • Data Interpretation - A Self-Validating Approach:

    • Rationale: The protocol is self-validating because the data contains multiple confirmation points.

    • Workflow: a. Locate the Molecular Ion Cluster: Identify the highest m/z cluster that corresponds to the expected molecular weight. b. Validate Isotopic Ratios: Measure the relative intensities of the M, M+2, and M+4 peaks. Do they match the theoretical ratios for the suspected number of chlorine or bromine atoms? High-resolution MS (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements (<5 ppm).[15] c. Analyze Fragmentation: Propose a fragmentation pathway. Does the loss of a halogen (e.g., a peak at M-79 for a bromo-compound) appear as a significant fragment? d. Cross-Reference Fragments: Search the spectrum for smaller fragments that still contain the halogen(s). These fragments must exhibit the same isotopic pattern as the molecular ion, providing powerful confirmatory evidence.

Conclusion

The analysis of isotopic patterns is an indispensable skill for any scientist working with halogenated compounds. For bromo- and chloro-substituted pyridines, the distinct signatures of chlorine (3:1 M:M+2 ratio) and bromine (1:1 M:M+2 ratio) provide an immediate and reliable method for differentiation. By combining a careful examination of the molecular ion cluster with a logical interpretation of the fragmentation patterns, researchers can achieve unambiguous structural confirmation. The provided workflow, rooted in sound scientific principles, offers a robust framework for generating high-quality, self-validating data, empowering drug discovery and development professionals to make confident decisions in their research endeavors.

References

  • Benchchem. An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine. [URL: https://www.benchchem.com/product/b5658/technical-guide/mass-spectrometry-of-2-bromo-6-bromomethyl-pyridine]
  • Chemistry Steps. Isotopes in Mass Spectrometry. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]
  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [URL: https://www.sisweb.com/mstools/isotope.htm]
  • Reiner, E., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Encyclopedia of Analytical Science. [URL: https://www.sciencedirect.com/science/article/pii/B9780128225213000637]
  • Plesch, P. H., & Stadelmann, J. P. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid communications in mass spectrometry, 14(2), 91–94. [URL: https://pubmed.ncbi.nlm.nih.gov/10687920/]
  • St. John's University & College of St. Benedict. ms isotopes: Br and Cl. [URL: https://employees.csbsju.edu/cschaller/Structure%20and%20Reactivity/Mass%20Spec/MSisotopes.htm]
  • Sparkman, O. D. (2020). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/role-naturally-occurring-stable-isotopes-mass-spectrometry-part-i-theory]
  • University of Calgary. Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ms-isotope.html]
  • Böcker, S., et al. (2014). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PLoS ONE, 9(1), e85191. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3893126/]
  • Pitt, J. J. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [URL: https://www.chromatographyonline.com/view/interpretation-isotope-peaks-small-molecule-lc-ms-0]
  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]
  • AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube. [URL: https://www.youtube.
  • Aksenov, A. A., & Aronov, P. A. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Journal of Mass Spectrometry & Advances in the Clinical Lab. [URL: https://www.jmscal.com/content/advancements-and-emerging-techniques-in-mass-spectrometry-a-comprehensive-review]
  • Chem LibreTexts. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [URL: https://www.youtube.
  • Laskin, J., & Chen, H. (2016). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 88(1), 234-251. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948512/]
  • Jia, Q., & Ghai, R. (2011). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/high-resolution-mass-spectrometry-ideal-analytical-tool-drug-metabolism-studies]
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. [URL: https://www.benchchem.
  • Laskin, J., & Futrell, J. H. (2005). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. International Journal of Mass Spectrometry, 240(1), 1-8. [URL: https://www.researchgate.net/publication/230198757_Recognizing_a-_b-_or_g-substitution_in_pyridines_by_mass_spectrometry]
  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html]
  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [URL: https://www.scienceready.com.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.
  • Shimadzu. (2023). Qualitative Analysis of Drug Metabolites Using LCMS-9050. [URL: https://www.shimadzu.
  • it2isotopes. Isotope Definitions. [URL: https://it2isotopes.com/isotope-definitions/]
  • OSTI.GOV. (2010). Advanced Mass Spectrometry Methods. [URL: https://www.osti.gov/servlets/purl/982638]
  • El-Gendy, A. A. (1999). Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Rapid communications in mass spectrometry, 13(21), 2180-2182. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291097-0231%2819991115%2913%3A21%3C2180%3A%3AAID-RCM772%3E3.0.CO%3B2-S]
  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [URL: https://www.colorado.edu/lab/organic-chemistry-1-lab/distinguishing-compounds/mass-spectrometry/elements-more-abundant-heavy-isotopes]
  • ArtMolecule. Stable Isotopes - Abundances %. [URL: https://www.artmolecule.net/web/info_pagina.php?id=14]
  • Le-Cordier, H., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8496-8504. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.6b02128]
  • eGyanKosh. (2022). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [URL: https://egyankosh.ac.in/handle/123456789/91999]
  • Castellino, S., Groseclose, M. R., & Wagner, D. (2011). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Bioanalysis, 3(21), 2427-2441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3221179/]
  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(9), 785-802. [URL: https://www.researchgate.net/publication/244510079_Mass_spectrometry_of_halogen-containing_organic_compounds]
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [URL: https://www.youtube.
  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. [URL: https://www.jbc.org/article/S0021-9258(20)59688-6/fulltext]
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.01%3A_Names_and_Structures_of_Alkyl_Halides]
  • Valparaiso University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [URL: https://www.valpo.
  • Eggenkamp, H. G. M., et al. (2019). The bromine and chlorine isotope composition of primary halite deposits and their significance for the secular isotope composition of the oceans. Geochimica et Cosmochimica Acta, 266, 359-373. [URL: https://dspace.library.uu.nl/handle/1874/388274]
  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [URL: https://www.youtube.
  • Bruno, J. (2022). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [URL: https://www.pearson.com/en-us/bartleby-plus/organic-chemistry/the-molecule-that-gave-the-mass-spectrum-shown-here-contains-a-halogen-which-halogen-is-present-explain-your-reasoning-propose-a-structure-for-the-molecule-problem-12-14-organic-chemistry-9th-edition-9e-9780321971371]

Sources

Validation

Advanced Synthetic Strategies for Fluorinated Pyridines: A Comparative Guide

Executive Summary The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Fluorination profoundly alters the physicochemical properties of the pyridine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Fluorination profoundly alters the physicochemical properties of the pyridine ring—modulating pKa, increasing lipophilicity, and enhancing metabolic stability by blocking oxidative liabilities[1]. However, the inherent electron deficiency of the pyridine ring presents significant synthetic challenges. This guide provides an objective, data-driven comparison of the four primary methodologies for synthesizing fluorinated pyridines: the Halex (Halogen Exchange) reaction, Direct Electrophilic Fluorination, the classical Balz-Schiemann reaction, and modern Photoredox C–H Fluorination.

By analyzing the mechanistic causality behind each method, this guide empowers researchers to select the optimal synthetic route based on desired regiochemistry, scalability, and substrate tolerance.

Mechanistic Causality & Method Selection

The selection of a fluorination method is fundamentally dictated by the electronic nature of the pyridine ring and the target regiochemistry.

  • Ortho/Para Fluorination (C2, C4, C6): The pyridine nitrogen withdraws electron density via inductive and resonance effects, rendering the ortho and para positions highly electrophilic. This makes them ideal candidates for Nucleophilic Aromatic Substitution (SNAr) , specifically the Halex reaction , where a heavier halogen (Cl or Br) is exchanged for fluorine[2].

  • Meta Fluorination (C3, C5): The meta positions remain relatively electron-rich compared to the rest of the ring, making SNAr highly unfavorable. Historically, the Balz-Schiemann reaction (diazotization followed by thermal decomposition of a tetrafluoroborate salt) was the only viable route[3]. However, due to the severe explosive hazards associated with diazonium intermediates[4], modern synthesis has pivoted toward Direct Electrophilic Fluorination (using Selectfluor) or Photoredox C–H Fluorination [5].

  • Electrophilic Activation: Direct electrophilic fluorination of pyridines is kinetically sluggish. To overcome this, transition metals like Ag(I) are often employed. The silver ion coordinates with the pyridine nitrogen, transiently altering the ring's electron distribution and directing the highly reactive F+ equivalent from Selectfluor to the desired position[6].

Workflow Start Target: Fluorinated Pyridine Regio Determine Desired Regiochemistry Start->Regio OrthoPara Ortho (C2/C6) or Para (C4) Position Regio->OrthoPara Electron-deficient ring Meta Meta (C3/C5) Position Regio->Meta Electron-rich or neutral Halex Halex Reaction (SNAr) Reagents: KF/CsF, Heat High Scalability OrthoPara->Halex Halogen Precursor (Cl/Br) Selectfluor Direct Electrophilic Reagents: Selectfluor, Ag(I) Mild Conditions OrthoPara->Selectfluor C-H Activation (Ag-assisted) Balz Balz-Schiemann Reagents: Diazonium, HF Safety Risks Meta->Balz Amino Precursor Photoredox Photoredox C-H Fluorination Reagents: Photocatalyst, NFSI Late-Stage Functionalization Meta->Photoredox Direct C-H Functionalization

Decision workflow for selecting pyridine fluorination methods based on regiochemistry and substrate.

Comparative Performance Data

The following table synthesizes quantitative data and operational parameters across the four primary methodologies, allowing for rapid benchmarking of yield, scalability, and safety profiles.

Synthesis MethodPrimary Reagents & CatalystsTarget RegioselectivityTypical Yield RangeScalabilityKey Limitations & Safety Considerations
Halex Reaction (SNAr) KF or CsF, PTC (e.g., Bu₄PBr), SulfolaneOrtho (C2/C6), Para (C4)70–90%High (Industrial standard)Requires extreme heat (150–200°C). Must be strictly anhydrous to prevent hydroxypyridine formation[2][7].
Direct Electrophilic Selectfluor, Ag(I) or Cu(I) saltsOrtho to activating groups60–85%Medium Selectfluor is cost-prohibitive at multi-ton scale. Risk of over-fluorination[1][6].
Balz-Schiemann NaNO₂, HF or HBF₄Meta (C3/C5)30–60%Low Severe explosion hazards from diazonium salts. Highly toxic and corrosive HF handling required[3][4].
Photoredox C–H Photocatalyst (Ir/Ru), NFSI, Blue LEDMeta (C3/C5)50–80%Low to Medium Requires specialized continuous-flow photoreactors for scale-up. Substrate specific[5].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include critical in-process controls and explicitly address the causality behind potential failure modes.

Protocol A: Anhydrous Halex Reaction for 2-Fluoropyridines (Scale-Up Friendly)

Causality Note: The Halex reaction relies on the nucleophilicity of the fluoride ion. Water is the primary enemy of this reaction; it hydrates the fluoride salt, drastically reducing its nucleophilicity, and acts as a competing nucleophile, hydrolyzing the chloropyridine starting material into a hydroxypyridine byproduct[2].

Reagents: 2-Chloropyridine (1.0 eq), Potassium Fluoride (KF, 1.5 eq), Tetrabutylphosphonium bromide (PTC, 0.05 eq), Anhydrous Sulfolane.

Step-by-Step Methodology:

  • Reagent Activation: Place KF in a Schlenk flask. Heat to 150°C under high vacuum (< 0.1 mbar) for a minimum of 4 hours to collapse the crystal lattice and remove trace moisture[2]. Cool to room temperature under dry argon.

  • Reaction Assembly: Add anhydrous sulfolane to the flask, followed by tetrabutylphosphonium bromide and 2-chloropyridine[7].

  • Thermal Execution: Heat the vigorously stirring mixture to 200°C for 12 hours.

  • In-Process Control (IPC): Sample the reaction at 8 hours. Analyze via GC-MS. Self-Validation: If significant hydroxypyridine is detected, the system was not sufficiently anhydrous. If unreacted chloropyridine remains without byproducts, extend the reaction time.

  • Workup & Isolation: Cool the mixture. Filter the resulting KCl salts under an inert atmosphere. The crude 2-fluoropyridine can be isolated via fractional distillation directly from the sulfolane matrix.

Protocol B: Ag-Assisted Direct Fluorination of Aminopyridines (Late-Stage Functionalization)

Causality Note: Selectfluor is a powerful electrophilic fluorinating agent, but unactivated pyridines resist direct attack. The addition of Ag(I) facilitates the reaction by coordinating to the pyridine nitrogen or the amino group, forming an activated complex that directs the F+ transfer under mild, room-temperature conditions[6].

Reagents: 2-Aminopyridine derivative (1.0 eq), Selectfluor (1.2 eq), AgNO₃ (0.2 eq), CH₃CN/H₂O (1:1 v/v).

Step-by-Step Methodology:

  • Complex Formation: Dissolve the 2-aminopyridine derivative and AgNO₃ in the CH₃CN/H₂O solvent mixture. Stir at room temperature for 15 minutes to allow the Ag-N coordination complex to form[6].

  • Electrophilic Addition: Cool the vessel to 0°C. Add Selectfluor portion-wise over 10 minutes. Caution: The reaction can be mildly exothermic as radical/electrophilic species are generated[1].

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the M+18 peak (addition of F, loss of H).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Mechanism Sub1 Chloropyridine Int1 Meisenheimer Complex (Anionic) Sub1->Int1 KF, PTC, 150°C Nucleophilic Attack Prod1 Fluoropyridine + KCl Int1->Prod1 Cl- Elimination Sub2 Aminopyridine Int2 Ag(I)-N Complex (Activated) Sub2->Int2 Ag(I) Coordination Prod2 Fluoro-aminopyridine Int2->Prod2 Selectfluor, RT Electrophilic F Transfer

Mechanistic divergence between Halex (SNAr) and Ag-assisted electrophilic fluorination pathways.

Conclusion & Future Directions

The synthesis of fluorinated pyridines requires a strict alignment between the electronic properties of the substrate and the chosen methodology. While the SNAr Halex reaction remains the undisputed champion for scalable ortho and para fluorination, it is rigidly constrained by its extreme temperature and anhydrous requirements. Conversely, the push toward safer, late-stage meta-fluorination has successfully marginalized the dangerous Balz-Schiemann reaction in favor of Ag-assisted Selectfluor protocols and visible-light photoredox catalysis. Future advancements in continuous-flow photochemistry are expected to bridge the scalability gap for these modern, mild fluorination techniques.

References

  • Benchchem. Troubleshooting the Halex (SNAr) Reaction. Benchchem Technical Support.
  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • ChemRxiv.
  • Wang, C., et al. (2016). Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines with Selectfluor.
  • Google Patents. Process for the preparation of substituted 2,3-difluoropyridines.
  • CCS Chemistry. (2024). Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. Chinese Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-fluoro-2-hydrazinylpyridine

For Immediate Use by Laboratory and Chemical Handling Professionals As a Senior Application Scientist, it is my priority to equip researchers, scientists, and drug development professionals with the critical information...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

As a Senior Application Scientist, it is my priority to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe handling and disposal of specialized chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-fluoro-2-hydrazinylpyridine, a compound characterized by its halogenated pyridine structure and reactive hydrazinyl moiety. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazards: A Multifaceted Profile

Key Inferred Hazards:

  • Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: Potential for severe skin, eye, and respiratory irritation.[1]

  • Carcinogenicity: Hydrazine derivatives are often suspected carcinogens.[4]

  • Environmental Hazard: Assumed to be harmful to aquatic life with long-lasting effects.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of 3-Bromo-5-fluoro-2-hydrazinylpyridine necessitates a systematic approach. The following diagram illustrates the decision-making process for handling this compound, from initial use to final disposal.

cluster_0 Initial Handling & Use cluster_1 Waste Segregation & Containment cluster_2 Disposal Pathway A Use in Fume Hood with full PPE B Generate Waste (Pure compound, contaminated labware) A->B C Segregate from incompatible materials (e.g., strong oxidizers, acids) B->C D Store in a labeled, sealed, and compatible container C->D E Small Quantities: In-lab chemical degradation (See Protocol Below) D->E Is in-lab treatment practical and safe? F Large Quantities or if in-lab treatment is not feasible D->F No G Arrange for pickup by a certified hazardous waste disposal service E->G F->G

Caption: Disposal workflow for 3-Bromo-5-fluoro-2-hydrazinylpyridine.

In-Lab Chemical Degradation: A Two-Step Protocol

For small quantities of 3-Bromo-5-fluoro-2-hydrazinylpyridine, an in-lab chemical degradation process is recommended to neutralize its hazardous properties before final disposal. This protocol is designed to address both the hydrazinyl and the halogenated pyridine moieties in a sequential manner. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Step 1: Oxidative Destruction of the Hydrazinyl Group

The hydrazinyl group is susceptible to oxidation.[4] A dilute solution of sodium hypochlorite (bleach) can be used for this purpose.

Materials:

  • Waste 3-Bromo-5-fluoro-2-hydrazinylpyridine (or contaminated materials)

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Stir bar and stir plate

  • Large beaker (at least 10 times the volume of the waste)

  • Water

  • Sodium thiosulfate (for quenching)

Procedure:

  • Dilution: In a large beaker, dilute the waste containing 3-Bromo-5-fluoro-2-hydrazinylpyridine with a large volume of water (at least a 20-fold excess). If the waste is a solid, dissolve it in a suitable solvent (e.g., methanol or ethanol) before adding it to the water.

  • Cooling: Place the beaker in an ice bath to manage any potential exothermic reaction.

  • Oxidation: Slowly add the sodium hypochlorite solution dropwise to the stirred, cooled solution of the waste. A general rule is to use a 2-fold molar excess of NaOCl relative to the estimated amount of the hydrazinyl compound.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for at least 2 hours to ensure complete destruction of the hydrazinyl group.

  • Quenching: After the reaction is complete, quench any excess sodium hypochlorite by slowly adding a solution of sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.

Causality: The oxidation of the hydrazinyl group converts it to nitrogen gas and water, effectively neutralizing its specific toxicity and reactivity.[4] Dilution and cooling are crucial to control the reaction rate and prevent the release of hazardous fumes.

Step 2: Reductive Dehalogenation of the Pyridine Ring

Following the destruction of the hydrazinyl group, the bromo substituent on the pyridine ring should be addressed. Catalytic hydrogenation is an effective method for reductive dehalogenation.[5]

Materials:

  • The aqueous solution from Step 1

  • Palladium on carbon (Pd/C, 10%)

  • A hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Neutralization (if necessary): Adjust the pH of the solution from Step 1 to neutral (pH ~7) using a dilute acid (e.g., HCl).

  • Catalyst Addition: To the neutralized solution, carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol% relative to the starting compound).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite under an inert atmosphere to remove the palladium catalyst. The Celite pad should be kept wet with water during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Final Disposal: The resulting aqueous solution, now containing the de-halogenated and hydrazine-free pyridine derivative, can be disposed of as aqueous chemical waste through your institution's hazardous waste program.

Causality: The palladium catalyst facilitates the reaction of hydrogen with the bromo-substituted pyridine, replacing the bromine atom with a hydrogen atom.[5] This significantly reduces the toxicity associated with halogenated aromatic compounds.

Spill and Contaminated Material Management

In the event of a spill, immediate and appropriate action is critical.

Small Spills:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6]

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the same hazardous waste container.

Contaminated Materials:

  • Any disposable items that have come into contact with 3-Bromo-5-fluoro-2-hydrazinylpyridine, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste.

  • Place all contaminated materials in a sealed and clearly labeled hazardous waste bag or container for disposal by a certified hazardous waste management company.[4]

Final Disposal by Certified Professionals

For large quantities of 3-Bromo-5-fluoro-2-hydrazinylpyridine, or if in-lab degradation is not feasible or safe, the compound must be disposed of through a licensed professional waste disposal service.[7]

Packaging and Labeling for Pickup:

  • Ensure the primary container is securely sealed, in good condition, and made of a compatible material (e.g., glass or high-density polyethylene).[8]

  • The container must be clearly labeled with the full chemical name: "3-Bromo-5-fluoro-2-hydrazinylpyridine" and the words "Hazardous Waste".[1][9] Do not use abbreviations or chemical formulas.

  • Indicate the associated hazards on the label: "Toxic," "Irritant," and "Potential Carcinogen."[1][9]

  • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, while awaiting pickup.[9]

Quantitative Data Summary

While specific data for 3-Bromo-5-fluoro-2-hydrazinylpyridine is limited, the table below provides information for related compounds to guide handling and safety considerations.

PropertyValue (for related compounds)Source
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
GHS Pictograms GHS07 (Exclamation Mark)[1]
Incompatible Materials Strong oxidizing agents, Strong acids and bases[1]
Recommended PPE Chemical-resistant gloves, safety goggles with side shields, lab coat, and potentially a respirator.[7]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link].

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link].

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link].

  • Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste. Available at: [Link].

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link].

  • METU. Guide for Drain Disposal of Laboratory Chemicals. Available at: [Link].

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available at: [Link].

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link].

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Available at: [Link].

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link].

  • U.S. Department of Health and Human Services. 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. Available at: [Link].

  • PubMed. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Available at: [Link].

  • Taylor & Francis Online. Degradation of pyridines in the environment. Available at: [Link].

  • PubMed. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Available at: [Link].

  • PubMed. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link].

  • ODU Digital Commons. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available at: [Link].

  • CBU International Conference Proceedings. PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Available at: [Link].

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-fluoro-2-hydrazinylpyridine

Safety and Operational Monograph: Handling 3-Bromo-5-fluoro-2-hydrazinylpyridine As drug development accelerates, the demand for highly functionalized building blocks like 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379...

Author: BenchChem Technical Support Team. Date: March 2026

Safety and Operational Monograph: Handling 3-Bromo-5-fluoro-2-hydrazinylpyridine

As drug development accelerates, the demand for highly functionalized building blocks like 3-Bromo-5-fluoro-2-hydrazinylpyridine (CAS: 1379360-21-0) has surged. This polysubstituted pyridine is a strategic intermediate, offering orthogonal reactivity sites via its bromo, fluoro, and hydrazinyl groups[1]. However, the very features that make it synthetically valuable—its electron-deficient halogenated core and highly nucleophilic hydrazine moiety—render it exceptionally hazardous[1].

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides a self-validating framework where every piece of Personal Protective Equipment (PPE) and every operational step is grounded in the mechanistic chemical realities of this specific compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle this compound safely, one must understand the synergistic hazards of its structural components:

  • The Hydrazine Moiety (-NHNH₂): Hydrazines are potent reducing agents and nucleophiles. In biological systems, they can auto-oxidize to form reactive oxygen species (ROS) and directly alkylate proteins and DNA. This results in severe tissue necrosis, central nervous system (CNS) depression, and potential carcinogenicity[2].

  • The Halogenated Pyridine Core: The highly electronegative fluorine and bromine atoms withdraw electron density, activating the ring[1]. Crucially, these halogens drastically increase the molecule's lipophilicity. If the compound contacts unprotected skin, the halogenated core acts as a lipid-soluble vehicle, accelerating the systemic absorption of the toxic hydrazine group.

ToxicityPathway Exposure Exposure to 3-Bromo-5-fluoro- 2-hydrazinylpyridine Dermal Dermal / Ocular Contact Exposure->Dermal Inhalation Vapor / Dust Inhalation Exposure->Inhalation Mech1 Hydrazine Moiety: Protein Alkylation & ROS Generation Dermal->Mech1 Mech2 Halogenated Pyridine Core: High Lipophilicity & CNS Penetration Dermal->Mech2 Inhalation->Mech1 Inhalation->Mech2 Outcome1 Severe Tissue Necrosis & Sensitization Mech1->Outcome1 Outcome2 Systemic Toxicity & Respiratory Collapse Mech1->Outcome2 Mech2->Outcome2

Mechanistic pathway of toxicity for halogenated hydrazine derivatives driving strict PPE requirements.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / Hazard ClassValue / SpecificationMechanistic Implication & Causality
CAS Number 1379360-21-0[1]Unique identifier for 3-Bromo-5-fluoro-2-hydrazinylpyridine.
Storage Conditions -20°C, Dark, Inert Gas[3]Prevents thermal degradation and auto-oxidation of the hydrazine moiety[4].
GHS Classification Class 6.1 (Toxic Solid)[3]Dictates severe exposure controls and isolated satellite accumulation.
H301 / H335 Toxic if swallowed / inhaled[3]Vapors/dust cause systemic toxicity and mucous membrane necrosis[2].
H315 / H318 Skin irritation / Eye damage[3]High lipophilicity from halogens accelerates deep tissue penetration[1].

Personal Protective Equipment (PPE) Protocol

Standard lab attire is insufficient for halogenated hydrazines. The following PPE suite is mandatory and designed as a self-validating barrier system.

  • Hand Protection (Double Gloving): Wear heavy-duty Neoprene outer gloves over standard Nitrile inner gloves. Causality: Hydrazine derivatives can permeate thin latex or low-density nitrile over time. The outer neoprene provides chemical resistance, while the inner nitrile acts as a fail-safe during outer glove removal.

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield. Causality: The compound causes severe, irreversible eye damage (H318)[3]. A face shield prevents aerosolized dust or reactive droplets from reaching the mucous membranes.

  • Body Protection: A flame-resistant (FR) lab coat and a non-static chemical apron. Causality: Hydrazine compounds can be highly reactive and incompatible with oxidizing agents; static electricity must be minimized to prevent ignition[2].

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. Causality: Standard cartridge respirators are entirely ineffective against hydrazine vapors[4]. If hood ventilation fails during a spill, a Self-Contained Breathing Apparatus (SCBA) is legally required for emergency response[4].

Operational Handling Workflow

Because the hydrazine group is highly reactive with atmospheric oxygen, the compound must be handled under an inert atmosphere (Nitrogen or Argon)[3][4].

OperationalWorkflow N1 1. Fume Hood Verification N2 2. Don Advanced PPE Suite N1->N2 N3 3. Inert Gas Purge (N2/Ar) N2->N3 N4 4. Closed-System Transfer N3->N4 N5 5. Halogenated Waste Segregation N4->N5

Step-by-step operational workflow for handling reactive hydrazine derivatives safely.

Step-by-Step Handling Methodology:

  • Environmental Control: Ensure the fume hood face velocity is verified and within operational limits.

  • Thawing: Remove the reagent from the -20°C freezer and place it in a desiccator to warm to room temperature before opening. Causality: Opening a cold container causes atmospheric moisture condensation, which rapidly hydrolyzes and degrades the hydrazine group.

  • Inert Purging: Connect the reaction vessel to a Schlenk line or balloon system. Purge with dry Nitrogen or Argon three times[3].

  • Material Transfer: Use a static-free spatula to transfer the solid. Weighing should be done inside the fume hood using a draft shield balance.

  • Decontamination: Wipe down all spatulas and the balance with a compatible solvent (e.g., isopropanol) and place the wipes directly into the designated hazardous waste bag[5].

Waste Segregation and Disposal Plan

The disposal of 3-Bromo-5-fluoro-2-hydrazinylpyridine is complex because it bridges two severe hazard classes: it is both a reactive hydrazine and a halogenated organic compound[6].

Step-by-Step Disposal Methodology:

  • Strict Segregation: Do not mix this waste with non-halogenated organic solvents. Causality: Mixing halogenated and non-halogenated waste violates EPA/RCRA guidelines and drastically increases disposal costs[6].

  • Primary Containment: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container with a secure screw-top cap. Avoid metal containers, which can catalyze hydrazine decomposition[2].

  • Labeling: The container must be clearly labeled: "Hazardous Waste: Halogenated Substituted Hydrazine (Toxic/Corrosive)."

  • Final Disposal: The primary method for the destruction of halogenated organic compounds is high-temperature incineration[6]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for pickup.

Emergency Spill & Exposure Response

  • Small Spills: Do NOT use combustible materials like paper towels to absorb the spill. Hydrazine vapors can ignite and continue to burn even in the absence of air[2][6]. Instead, cover the spill with an inert absorbent material (sand or vermiculite)[5]. Gently sweep the mixture with non-sparking tools into a designated hazardous waste container.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes[2]. Remove all contaminated clothing immediately, including footwear.

  • Inhalation: Move the victim to fresh air immediately. Lay the patient down and keep them warm and rested. If breathing is difficult, administer oxygen and seek emergency medical attention immediately[2].

References

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine". DTIC. [Link]

Sources

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